Product packaging for Zinc chloride(Cat. No.:)

Zinc chloride

Cat. No.: B8816999
M. Wt: 136.3 g/mol
InChI Key: JIAARYAFYJHUJI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Zinc Chloride (preferred);  ZINC ion (has active moiety);  Benzocaine;  this compound (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2Zn B8816999 Zinc chloride

Properties

Molecular Formula

Cl2Zn

Molecular Weight

136.3 g/mol

IUPAC Name

zinc;dichloride

InChI

InChI=1S/2ClH.Zn/h2*1H;/q;;+2/p-2

InChI Key

JIAARYAFYJHUJI-UHFFFAOYSA-L

Canonical SMILES

[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Precursor in Green Nanoparticle Synthesis

A prominent green application of zinc chloride is its use as a salt precursor in the synthesis of zinc oxide nanoparticles (ZnO NPs). nih.gov Green synthesis methods aim to replace conventional chemical routes with more eco-friendly alternatives, often utilizing biological extracts or benign solvents. nih.gov

In one approach, ZnO NPs were synthesized via a sol-gel method using this compound and sodium hydroxide (B78521), with polyethylene (B3416737) glycol as a surfactant. ekb.eg Another study demonstrated a successful green synthesis using rosin (B192284), a natural product, along with this compound as the zinc source. nih.gov The resulting ZnO NPs, with grain sizes of 30–100 nm, showed excellent efficiency as photocatalysts for the degradation of organic dyes like methylene (B1212753) blue and methyl orange under UV light. nih.gov An innovative and sustainable method involves an ion exchange process between an aqueous this compound solution and an anionic resin at room temperature, yielding pure, crystalline ZnO NPs in just 90 minutes with a production yield greater than 99%. mdpi.com This method significantly reduces energy consumption and produces no toxic waste. mdpi.com

Table 1: Green Synthesis of Zinc Oxide Nanoparticles (ZnO NPs) using this compound

Method Co-reagents/Medium Reaction Conditions Resulting Material Properties Reference
Sol-Gel Sodium hydroxide, Polyethylene glycol Varied temperatures (0°C, 50°C, 90°C) High-purity ZnO NPs; optimal morphology at 50°C. ekb.eg ekb.eg
Sol-Gel Rosin, Sodium hydroxide 90°C for 90 min, then 60 min stirring Crystalline ZnO NPs with grain size of 30–100 nm. nih.gov nih.gov

Activating Agent in Biomass Valorization

Zinc chloride is widely used as a chemical activating agent to convert waste biomass into highly porous activated carbon (AC), a valuable adsorbent material. This process represents a key green strategy, as it transforms low-value agricultural or food waste into a high-value product for applications like wastewater treatment. iwaponline.comresearchgate.net

The mechanism involves this compound acting as a Lewis acid and a dehydrating agent, which promotes the degradation of lignocellulosic materials in biomass and inhibits the formation of tar. mdpi.com This leads to the development of a high surface area and a porous structure. mdpi.com Studies have shown the successful synthesis of AC from various feedstocks:

Food Waste: Food waste was converted into carbon and then activated with a 1 N this compound solution at 80°C, followed by heating at 500–600°C. The resulting nano-adsorbent was effective in removing pollutants from biodiesel wash water, reducing turbidity by 98.41% and oil and grease by 99.05%. iwaponline.comresearchgate.net

Shaddock Peel: Using shaddock peel as the carbon source and this compound as the activating agent at temperatures up to 1000°C, researchers produced porous AC adsorbents with excellent performance for methylene (B1212753) blue adsorption. mdpi.com

Rice Straw: this compound activation of rice straw yielded highly mesoporous carbons with an exceptionally high adsorption capacity for the antibiotic amoxicillin, reaching up to 1308 mg g⁻¹. rsc.org

Table 2: Properties of this compound-Activated Carbon from Various Biomass Sources

Biomass Source ZnCl₂ to Biomass Ratio Activation Temperature (°C) Key Properties of Activated Carbon Application Reference
Food Waste 1g carbon: 2mL 1N ZnCl₂ 500-600 Crystalline hexagonal phase of ZnO on carbon surface. iwaponline.com Biodiesel wash water treatment. iwaponline.comresearchgate.net iwaponline.comresearchgate.net
Shaddock Peel 2:1 1000 Good adsorption performance for Methylene Blue. mdpi.com Dye adsorption. mdpi.com mdpi.com

Component of Green Solvents: Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are a class of solvents considered "green" due to their low volatility, non-flammability, biodegradability, and simple preparation. nih.gov Zinc chloride frequently serves as a hydrogen bond acceptor (HBA), typically a metal salt, which is mixed with a hydrogen bond donor (HBD) like urea (B33335), ethylene (B1197577) glycol, or various acids to form a DES. nih.govresearchgate.netmdpi.com The resulting mixture has a significantly lower melting point than its individual components. mdpi.com

These zinc-based DESs have been synthesized and characterized for various applications. For instance, a DES formed from this compound and choline (B1196258) chloride has been used as a green template in the sol-gel synthesis of mesoporous titania, offering excellent control over particle growth. rsc.org Similarly, a DES made from this compound and ethylene glycol (EG) in a 1:4 molar ratio has been developed as a stable, cost-effective, and environmentally friendly electrolyte for zinc-ion batteries. nih.gov In another novel application, a DES composed of lactic acid and this compound was used for the dissolution and degradation of polyethylene (B3416737) plastic under white light at 60°C, showcasing a sustainable method for plastic recycling. rsc.org

Table 3: Examples of this compound-Based Deep Eutectic Solvents (DESs)

Hydrogen Bond Donor (HBD) Molar Ratio (HBD:ZnCl₂) Properties and Applications Reference
Ethylene Glycol (EG) 4:1 Stable electrolyte for zinc-ion batteries. nih.gov nih.gov
Choline Chloride Not specified Green template for sol-gel synthesis of mesoporous titania. rsc.org rsc.org
Lactic Acid Not specified Dissolution and degradation of polyethylene. rsc.org rsc.org

Catalyst in Eco Friendly Synthesis

Structural Elucidation of this compound Coordination Complexes

The coordination sphere of the zinc(II) ion, with its filled d-shell ([Ar] 3d¹⁰), does not exhibit ligand field stabilization effects, allowing for a degree of structural flexibility. wikipedia.org This results in the common adoption of symmetrical geometries, primarily tetrahedral and octahedral, depending on the nature and stoichiometry of the coordinating ligands. wikipedia.orgjove.com

Tetrahedral and Octahedral Geometries in Zinc(II) Complexes

The zinc(II) ion most frequently forms tetrahedral complexes, a geometry exemplified by the tetrachlorozincate(II) anion, [ZnCl₄]²⁻. wikipedia.orgresearchgate.net This species is a dominant entity in concentrated aqueous solutions of this compound. researchgate.netnsf.gov Computational studies have shown that for zinc monochloride and dichloride, tetrahedral complexes are energetically more stable than their octahedral counterparts. jmcs.org.mx In aqueous solutions, however, the zinc ion is typically present as the octahedral aquo complex, [Zn(H₂O)₆]²⁺. wikipedia.orgnsf.gov The interplay between these geometries is also observed in the solid state. For instance, in the crystal structure of this compound dihydrate (ZnCl₂·2.5H₂O), one zinc ion exhibits tetrahedral coordination with chloride ions, while another is in an octahedral environment, surrounded by five water molecules and one chloride ion. mdpi.com Similarly, the naturally occurring mineral simonkolleite, a this compound hydroxide (B78521) monohydrate (Zn₅(OH)₈Cl₂·H₂O), features zinc in both octahedral [Zn(OH)₆] and tetrahedral [Zn(OH)₃Cl] coordination environments. wikipedia.org

Complexation with Organic Ligands

This compound readily forms stable complexes with a wide array of organic ligands, which coordinate to the zinc(II) center through donor atoms such as oxygen and nitrogen. wikipedia.org

Urea (B33335): In the complex ZnCl₂(urea)₂, each zinc(II) ion is tetrahedrally coordinated by two oxygen atoms from urea molecules and two chloride ions. mdpi.com The resulting crystal structure consists of two interlocking parallel planes connected by the zinc cations. mdpi.com Infrared spectroscopy studies suggest a partially covalent character for the Zn-Cl bonds in these complexes. mdpi.com The formation of these complexes is central to the properties of this compound-urea deep eutectic solvents. mdpi.comresearchgate.net

Hydrazine (B178648): this compound reacts with hydrazine to form complexes. While detailed structural characterization of simple this compound-hydrazine complexes is less common in recent literature, related studies on modified hydrazine ligands show that zinc(II) has a strong tendency to form tetrahedral complexes. jmcs.org.mx The hydrazinium (B103819) cation (N₂H₅⁺) can also act as a ligand, as seen in the series of complexes [M(N₂H₅)₂(SO₄)₂]n, where M can be zinc. dtic.mil

Aminoquinoline Derivatives: Zinc(II) forms complexes with aminoquinoline derivatives, often exhibiting a distorted tetrahedral geometry. researchgate.netscielo.br For example, a complex synthesized from a 2-chloroquinoline-3-carbaldehyde (B1585622) derived ligand, [Zn(H₂L)Cl], was proposed to have a distorted tetrahedral geometry based on experimental and computational data. researchgate.netnih.gov In these complexes, the ligand typically acts as a tridentate donor. researchgate.net

Acylhydrazones: Acylhydrazones, derived from the condensation of hydrazides with aldehydes or ketones, are versatile ligands for zinc(II). researchgate.net this compound reacts with N-acylhydrazone ligands to form tetrahedral complexes with a 1:2 metal-to-ligand ratio. researchgate.net The ligands coordinate to the zinc ion through the carbonyl oxygen and the imine nitrogen atoms. researchgate.net Single-crystal X-ray diffraction has confirmed the structure of several zinc(II) acylhydrazone complexes, such as [Zn(L1)Cl₂]·2H₂O and [Zn(L3)Cl₂], where L represents different acylhydrazone Schiff base ligands. rsc.org

Carbene Ligands: The coordination chemistry of zinc with N-heterocyclic carbenes (NHCs) has gained increasing attention. A tris(carbene)borate ligand has been used to synthesize a this compound complex, [PhB(tBuIm)₃]ZnCl. researchgate.netnih.gov X-ray crystallography revealed a pseudo-tetrahedral geometry around the zinc center, with coordination from the three carbene carbon atoms and the chloride ion. nih.gov

Investigation of Zinc-Halide-Water Interactions in Solution and Solid State

The speciation of this compound in aqueous solution is highly dependent on concentration. In dilute solutions, the predominant species is the hydrated zinc cation, [Zn(H₂O)₆]²⁺. nsf.gov As the concentration of chloride increases, a series of chloro complexes are formed: [ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₂], [ZnCl₃(H₂O)]⁻, and ultimately [ZnCl₄]²⁻. researchgate.netnsf.gov Raman spectroscopy is a powerful tool for identifying these different species in solution. nsf.govoptica.org For instance, the tetrachloro complex [ZnCl₄]²⁻ exhibits a characteristic Raman peak around 280-290 cm⁻¹. nsf.gov X-ray diffraction studies on concentrated aqueous solutions have confirmed the tetrahedral structure of [ZnCl₄]²⁻, with a Zn-Cl bond length of 2.294(4) Å. researchgate.net The trichloro complex, [ZnCl₃]⁻, which coordinates one water molecule, is pyramidal. researchgate.net

Spectroscopic and Diffractional Characterization of Zinc Coordination Environments

A combination of spectroscopic and diffraction techniques is essential for the comprehensive characterization of this compound coordination complexes, providing insights into their crystal and molecular structures, as well as the nature of the chemical bonds.

X-ray Diffraction (PXRD, X-ray Fiber Diffraction) for Crystal and Molecular Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases of a material and can provide information about the unit cell dimensions. The PXRD pattern of this compound shows well-defined, sharp peaks, indicating its crystalline nature. cosmosjournal.in It has been used to confirm the crystallinity of zinc(II) complexes with acylhydrazone ligands, with crystalline dimensions ranging from 32 to 86 nm. researchgate.net PXRD data also confirmed the polycrystalline nature of zinc(II) complexes with aminoquinoline derivatives. researchgate.netnih.gov

X-ray Fiber Diffraction: This method is particularly useful for studying oriented, semi-crystalline materials like polymers. The crystal structure of a chitosan-zinc chloride complex was determined using X-ray fiber diffraction. mdpi.comresearchgate.net The analysis revealed a rectangular unit cell containing eight D-glucosamine residues and four ZnCl₂ molecules. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Bonding Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (ESI-MS) for Solution-Phase Complex Characterization

Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful analytical techniques for characterizing this compound complexes in the solution phase.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the coordination environment of zinc ions. For instance, ¹H and ¹³C NMR studies of this compound complexes with organic ligands, such as chloroquine, have identified the specific binding sites of the Zn²⁺ ion. chemrxiv.org In a dimethyl sulfoxide (B87167) (DMSO)/water solution, NMR data revealed that the Zn²⁺ ion coordinates to the quinolinic nitrogen atom of chloroquine. chemrxiv.org This was supported by the deshielding of specific proton signals (H9, H3, and NH) and a decrease in intensity and upfield shift of certain carbon signals (C9 and C10) in the presence of this compound. chemrxiv.org Similarly, NMR has been used to characterize the complex formed between ε-caprolactone and this compound, where the shifting of carbonyl carbon signals indicated a strong interaction between the zinc and the oxygen atoms of the lactone. conicet.gov.ar Solid-state ⁶⁷Zn NMR spectroscopy, although challenging, has been successfully applied to various zinc-amino acid complexes, providing data on quadrupolar coupling constants and isotropic chemical shifts, which are sensitive to the local coordination environment of the zinc atom. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is instrumental in identifying the stoichiometry and aggregation states of this compound complexes in solution. ESI-MS analysis of mixtures of organolithium compounds and this compound in tetrahydrofuran (B95107) has revealed the formation of various mono- and polynuclear organozincate anions. cipsm.deacs.org The presence of chloride ligands was found to favor the formation of these polynuclear species, likely through bridging interactions. cipsm.deacs.org ESI-MS has also been used to study the gas-phase reactivity of mass-selected organozincate anions. cipsm.de In studies of zinc complexes with nicotinoids in methanol, positive-ion ESI-MS showed that the most abundant product ions often correspond to the protonated alkaloid molecule. srce.hr Furthermore, ESI-MS spectra of zinc-chloroquine complexes have confirmed the formation of a tetra-coordinate complex, [Zn(CQH₂)Cl₃]⁺, in the gas phase. chemrxiv.org The technique is sensitive to the formation of nonspecific adducts, and studies have shown that the choice of counter-ion, such as using tartrate instead of chloride, can minimize nonspecific metalation during the ESI process. oak.go.krnih.gov

Together, NMR and ESI-MS provide complementary information. While NMR offers insight into the specific binding interactions and coordination geometry in the solution state, ESI-MS reveals the composition and relative abundance of various complex ions that are transferred into the gas phase. researchgate.net This combined approach has been crucial in understanding the complex equilibria and speciation of this compound in various solvent systems. chemrxiv.org

Intermolecular Interactions and Solution-Phase Speciation

Hydrogen Bonding Networks in this compound Hydrates and Organic Complexes

Hydrogen bonding plays a critical role in the structure and properties of this compound hydrates and its complexes with organic molecules. In the solid state, the crystal structures of various this compound hydrates, such as ZnCl₂·2.5H₂O, ZnCl₂·3H₂O, and ZnCl₂·4.5H₂O, are extensively influenced by hydrogen bonding. nih.goviucr.org These structures feature both octahedrally and tetrahedrally coordinated Zn²⁺ ions. nih.gov The water molecules act as hydrogen bond donors, forming O-H···O bonds with other water molecules and O-H···Cl bonds with chloride anions, which in turn connect the different coordination polyhedra, such as [Zn(H₂O)₆]²⁺ and [ZnCl₄]²⁻, into complex three-dimensional networks. nih.goviucr.org For instance, in the 2.5-hydrate, terminal chloride anions are connected to the octahedral parts of neighboring units by three O-H···Cl hydrogen bonds per anion. iucr.org The presence of these extensive hydrogen-bonding networks is a key factor in stabilizing the crystal structures.

In complexes with organic ligands, hydrogen bonding is equally significant. In this compound complexes with benzamide (B126) and its derivatives, hydrogen bonds form between the amide N-H groups and either the amide carbonyl oxygen or the zinc-bound chloride ligands, creating extended networks. iucr.org Similarly, in complexes with bis(benzimidazole) ligands, intermolecular N-H···Cl hydrogen bonds are a defining feature, leading to the formation of two-dimensional sheets or one-dimensional chains. acs.org The interaction can also involve solvent molecules, as seen in a complex where ethanol (B145695) molecules form hydrogen bonds with both chloride and the benzimidazole (B57391) N-H group. acs.org

The strength of these hydrogen bonds can be substantial. In a complex containing the [H₂L]₂[ZnCl₄] salt (where HL is an imidazolylpyridine ligand), a strong intra-ionic O-H···N hydrogen bond is observed. tandfonline.com In another example, involving tri-tert-butylphosphonium aquatrichloridozincate, hydrogen bonding between the coordinated water molecule and chloride ligands of adjacent anions leads to the formation of infinite chains. nih.gov The formation of strong hydrogen bonds, such as the Cl–Zn⁺←O–H···Cl⁻ array identified in ZnCl₂-ethanol complexes, can significantly influence the properties of the solution. nih.gov The weakening of O-H bonds in coordinated water molecules enhances their hydrogen bond donor capability, a property that is thought to be responsible for the ability of concentrated this compound solutions to dissolve cellulose (B213188). researchgate.net

Chloride Complex Formation and Speciation in Aqueous and Organic Solutions

The speciation of this compound in both aqueous and organic solutions is dominated by the formation of various chloro-complexes, with the equilibrium between these species being highly dependent on the concentration of chloride ions and the nature of the solvent.

In aqueous solutions , this compound dissolves to form a mixture of aquated zinc ions and a series of chloro-complexes. In dilute solutions, the predominant species is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. nsf.gov As the concentration of this compound or an external chloride source increases, a stepwise formation of chloro-complexes occurs, including [ZnCl(H₂O)ₓ]⁺, neutral [ZnCl₂(H₂O)ᵧ], [ZnCl₃(H₂O)z]⁻, and the tetrahedral tetrachlorozincate(II) anion, [ZnCl₄]²⁻. nsf.govresearchgate.netrsc.org Raman spectroscopy and X-ray scattering studies have shown that in concentrated solutions (e.g., 5 M to 20 M), [ZnCl₄]²⁻ is the dominant species, although lower complexes are also present in minor amounts. nsf.govresearchgate.net At extremely high concentrations (e.g., 30 M), there is evidence for the oligomerization of [ZnCl₄]²⁻ ions. nsf.gov The formation of these tetrahedral chloro-aqua complexes is responsible for the acidity of aqueous this compound solutions. wikipedia.org The complexation with chloride ions competes with the formation of solid phases like zinc hydroxide or zinc oxide, making their precipitation more difficult. rsc.org

In organic solutions , the speciation is similarly complex and influenced by the solvent. In ethanol, Raman spectroscopy suggests that at room temperature, solvated ZnCl₂ is the major species. researchgate.net However, upon cooling to a glassy state, species like ZnCl₂ and [ZnCl₃]⁻ become dominant. researchgate.net Studies on ZnCl₂-ethanol mixtures indicate that increasing the ethanol content leads to a flow of negative charge to the ZnCl₂ moiety, strengthening the Zn←O coordination and increasing the ionic character of the Zn-Cl bond, which can even lead to its dissociation. nih.govnih.govresearchgate.net This process results in the formation of various ZnCl₂-EtOH complexes and can create interactive arrays like [Cl–Zn]⁺←O–H···Cl⁻. nih.govnih.gov In other organic systems, such as those involving ionic liquids or other organic chlorides, the formation of anions like [ZnCl₃]⁻ and [Zn₂Cl₅]⁻ has been reported, depending on the molar ratio of ZnCl₂ to the chloride salt. unipi.it The extraction of this compound from acidic aqueous solutions into organic phases containing extractants like tri-n-octylphosphine oxide (TOPO) is also governed by the formation of these chloro-complexes. iaea.org The efficiency of such extractions is highly dependent on the chloride concentration, which dictates the prevalence of extractable anionic species like [ZnCl₃]⁻ and [ZnCl₄]²⁻. uio.no

The following table summarizes the common this compound species found in different solution environments.

Species FormulaCommon Environment(s)
[Zn(H₂O)₆]²⁺Dilute aqueous solutions nsf.gov
[ZnCl(H₂O)ₓ]⁺Aqueous and organic solutions nsf.govrsc.org
[ZnCl₂(H₂O)ᵧ]Aqueous and organic solutions nsf.govresearchgate.net
[ZnCl₃]⁻Concentrated aqueous and organic solutions nsf.govresearchgate.netresearchgate.net
[ZnCl₄]²⁻Concentrated aqueous solutions nsf.govresearchgate.net
Oligomerized [ZnCl₄]²⁻Very high concentration aqueous solutions nsf.gov

Solvation Processes in this compound-Organic Solvent Mixtures (e.g., Ethanol)

The solvation of this compound in organic solvents like ethanol involves a complex interplay of coordination and hydrogen bonding, leading to significant structural changes in the solvent itself. nih.gov this compound is readily soluble in ethanol, with a solubility of about 430 g per 100 ml. wikipedia.orgvinipul.com

When this compound dissolves in ethanol, the Zn²⁺ ion, acting as a Lewis acid, forms strong coordination bonds with the oxygen atoms of the ethanol molecules. nih.gov Simultaneously, the chloride ions form hydrogen bonds with the hydroxyl groups of ethanol. nih.gov This dual interaction disrupts the existing hydrogen-bonding network of pure ethanol. nih.gov Spectroscopic and computational studies have shown that the addition of ZnCl₂ to ethanol leads to the dissociation of ethanol trimers and tetramers into monomers, dimers, and specific ZnCl₂-ethanol complexes. nih.gov

The primary interactions governing the solvation process are the Zn←O coordination bond and the O-H···Cl hydrogen bond. nih.gov As more ethanol molecules solvate the this compound, negative charge flows from the ethanol to the ZnCl₂ unit. nih.govnih.gov This charge transfer has two main consequences: it strengthens the Zn←O coordination bonds and increases the ionic character of the Zn-Cl bonds, which can lead to their weakening and even dissociation. nih.govnih.govresearchgate.net

The coordination number of the zinc atom in these complexes can vary, with values of 3, 4, and 6 being observed depending on the specific complex formed. nih.gov A particularly stable structure, the ZnCl₂-3EtOH complex, has been identified. nih.gov In some of these complexes, especially where ZnCl₂ dissociates into ZnCl⁺ and Cl⁻, a unique and very strong hydrogen bonding arrangement in the form of [Cl–Zn]⁺←O–H···Cl⁻ can occur. nih.govnih.gov This interaction significantly red-shifts the O-H stretching vibration in infrared spectra. nih.govnih.gov

The solvation process can be summarized by the formation of various solvated species. While solvated ZnCl₂ is considered the main species in ethanol at room temperature, cooling can stabilize other complexes like [ZnCl₃]⁻. researchgate.net The formation of these stable this compound-ethanol complexes is believed to be responsible for the observed reduction in the vapor pressure of these mixtures. nih.gov The process is not a simple dissolution but a chemical interaction that fundamentally alters the structure of the solvent and leads to the formation of a variety of complex species. nih.govgoogle.com

Lewis Acidity in Organic Synthesis

Anhydrous this compound functions as a moderately strong Lewis acid, a characteristic that is central to its catalytic activity. researchgate.net It is considered a milder alternative to stronger Lewis acids like aluminum chloride (AlCl₃), which allows for its use in reactions where substrate sensitivity is a concern. mdpi.com The zinc center coordinates with electron-rich atoms, such as oxygen or nitrogen, in organic substrates. This coordination polarizes bonds, enhances the electrophilicity of adjacent atoms, and lowers the activation energy for subsequent nucleophilic attack.

The Friedel-Crafts acylation is a fundamental method for attaching acyl groups to aromatic rings, and this compound can serve as an effective catalyst for this electrophilic aromatic substitution. researchgate.netacs.org The mechanism commences with the interaction between this compound and the acylating agent, typically an acyl chloride or acid anhydride.

The catalytic cycle can be described in the following steps:

Activation of the Acylating Agent : The Lewis acidic this compound coordinates to the carbonyl oxygen of the acyl chloride. This interaction withdraws electron density from the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon. acs.org

Formation of the Acylium Ion : This coordination weakens the carbon-halogen bond, leading to the formation of a highly reactive acylium ion (R-C≡O⁺) as the key electrophilic species. researchgate.net

Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Catalyst Regeneration : A weak base, such as the [ZnCl₃]⁻ complex formed during the initial activation, abstracts a proton from the arenium ion. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the this compound catalyst. mdpi.com

Unlike stronger Lewis acids such as AlCl₃, which form stable complexes with the product ketone and are thus required in stoichiometric amounts, ZnCl₂ can often be used in catalytic quantities, particularly with electron-rich (activated) aromatic substrates. mdpi.com The catalytic efficiency can be influenced by the reaction conditions; for instance, the use of polar solvents can enhance the solubility and activity of ZnCl₂. mdpi.com

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

CatalystRelative Lewis AcidityTypical StoichiometryRemarks
AlCl₃StrongStoichiometric or excessForms stable complex with product ketone. mdpi.com
FeCl₃Moderate-StrongStoichiometricSimilar to AlCl₃ in behavior. acs.org
ZnCl₂ModerateCatalytic to StoichiometricMilder; can be used catalytically with activated substrates. mdpi.com
BF₃ModerateCatalytic to StoichiometricGaseous reagent, often used as etherate complex.

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. mdpi.comuva.es The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. semanticscholar.org this compound is one of the most frequently employed Lewis acid catalysts for this transformation. mdpi.comnih.gov

The catalytic role of ZnCl₂ is integral to several key steps of the established mechanism:

Hydrazone-Enehydrazine Tautomerism : The reaction begins with the formation of the arylhydrazone. The Lewis acid catalyst, ZnCl₂, promotes the tautomerization of the hydrazone to the crucial enehydrazine intermediate. This step is often the rate-determining step, and the equilibrium can be unfavorable; the catalyst helps to drive the reaction forward.

mdpi.commdpi.com-Sigmatropic Rearrangement : The protonated or Lewis acid-activated enehydrazine undergoes a mdpi.commdpi.com-sigmatropic rearrangement (akin to a Claisen rearrangement). semanticscholar.org This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond, resulting in a di-imine intermediate.

Cyclization and Aromatization : The ZnCl₂ catalyst facilitates the subsequent intramolecular cyclization of the di-imine. The resulting intermediate, an aminoacetal or aminal, then readily eliminates a molecule of ammonia (B1221849) under the acidic conditions. mdpi.comsemanticscholar.org This elimination is an irreversible step that drives the reaction to completion, leading to the formation of the energetically favorable aromatic indole ring. semanticscholar.org

The use of ZnCl₂ is particularly valuable in "difficult" Fischer syntheses where other acid catalysts may fail. researchgate.net Its effectiveness can be enhanced by co-solvents like triethylene glycol or by using microwave irradiation, which can improve yields and reduce reaction times. researchgate.net Furthermore, innovative approaches have utilized choline (B1196258) chloride-zinc chloride ionic liquids as both the solvent and catalyst for a one-pot synthesis. colab.ws

This compound serves as an efficient and inexpensive catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. researchgate.net This method is notable for its chemoselectivity, tolerating a wide range of other functional groups, and has been applied in the large-scale synthesis of the anti-Alzheimer's drug rivastigmine. researchgate.netacs.org

The mechanistic pathway for this transformation is proposed as follows:

Catalyst-Substrate Coordination : The reaction initiates with the coordination of the Lewis acidic this compound to the carbamoyl chloride. It is suggested that ZnCl₂ coordinates with two molecules of the carbamoyl chloride to form an activated complex. researchgate.net

Formation of Isocyanate Intermediate : The lone pair of electrons on the nitrogen atom participates in the elimination of a chloride ion, which is facilitated by the this compound complex. This step results in the in situ generation of a highly reactive isocyanate intermediate (R-N=C=O). The process releases chloride ions and regenerates ZnCl₂ for the next catalytic cycle. researchgate.netrsc.org

Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the electrophilic carbon atom of the isocyanate intermediate. This intermolecular addition leads to the formation of an unstable carbamate (B1207046) intermediate. researchgate.net

Proton Abstraction and Product Formation : A chloride ion, acting as a base, abstracts the proton from the oxygen of the former alcohol moiety. This final step yields the stable carbamate product and liberates hydrogen chloride (HCl) as a byproduct. researchgate.netrsc.org

The yield of this reaction is dependent on the concentration of the catalyst, with increasing equivalents of this compound generally leading to higher yields up to an optimal point. researchgate.net

The addition of Grignard reagents to the carbon-nitrogen triple bond of nitriles is a standard method for the synthesis of ketones, following an aqueous workup. uva.escolab.ws However, the reaction with aromatic nitriles can be sluggish and often requires elevated temperatures. researchgate.net this compound has been identified as an effective catalyst that significantly promotes this addition reaction, allowing it to proceed efficiently under mild conditions. researchgate.netacs.org

The promotion by this compound is explained by the following mechanistic insights:

In Situ Formation of Zincates : The primary role of ZnCl₂ is to react with the Grignard reagent (RMgX) in a transmetalation process. This reaction generates highly reactive organozincate species, such as [R₂ZnCl]⁻MgX⁺ or [RZnCl₂]⁻MgX⁺, in situ. researchgate.net

Enhanced Nucleophilicity : These organozincate intermediates possess greater nucleophilicity compared to the parent Grignard reagent. Crucially, they exhibit a more favorable nucleophilicity-to-basicity ratio. researchgate.net This enhanced reactivity facilitates a more rapid attack on the electrophilic carbon of the nitrile.

Suppression of Side Reactions : The use of the zincate species minimizes common side reactions associated with Grignard reagents, such as α-deprotonation of the nitrile or the resulting imine intermediate. The alkyl transfer from the zincate is kinetically favored over proton abstraction. researchgate.net

Formation of Imine and Hydrolysis : The nucleophilic addition of the zincate to the nitrile forms a metallated imine intermediate. This intermediate is stable under the reaction conditions and is subsequently hydrolyzed during aqueous workup to afford the final ketone product. researchgate.net

Interestingly, research has shown that a catalytic amount of this compound is more effective than using a stoichiometric quantity of a pre-formed zincate, highlighting a true catalytic cycle. researchgate.netacs.org This catalytic approach has been successfully scaled up and provides a valuable method for accessing aromatic ketones. researchgate.net

Table 2: Effect of ZnCl₂ on Grignard Addition to Benzonitrile

Grignard Reagent (RMgX)ConditionProduct Yield (%)
n-BuMgClNo Catalyst45
n-BuMgCl20 mol% ZnCl₂91
PhMgClNo Catalyst28
PhMgCl20 mol% ZnCl₂92
c-PentylMgClNo Catalyst19
c-PentylMgCl20 mol% ZnCl₂83
Data compiled from studies demonstrating the catalytic effect of ZnCl₂ under standardized conditions. researchgate.net

Specific Catalytic Applications and Mechanistic Insights

Beyond general organic synthesis, this compound plays a critical role as a component in more complex, industrially significant catalytic systems. Its influence extends to polymerization reactions where it modifies the structure and activity of the primary catalyst.

Double Metal Cyanide (DMC) complexes are exceptionally active heterogeneous catalysts for the ring-opening polymerization (ROP) of epoxides, most notably propylene (B89431) oxide (PO), to produce polyether polyols. mdpi.com The most common and effective DMC catalysts are based on zinc hexacyanocobaltate(III), Zn₃[Co(CN)₆]₂. rsc.org The inclusion of an excess of this compound during the synthesis of these catalysts is a critical factor that dictates their final activity. researchgate.netmdpi.com

The influence of this compound on the structure and function of DMC catalysts is multifaceted:

Structural Modification : Pure, crystalline Zn₃[Co(CN)₆]₂ exhibits very low catalytic activity. The addition of excess ZnCl₂ during the precipitation process leads to the formation of a catalyst with significantly lower crystallinity and a more amorphous or defect-rich structure. researchgate.netmdpi.com While elemental analysis confirms a Zn/Co molar ratio greater than the stoichiometric 1.5, characterization by X-ray diffraction does not show a separate crystalline phase for ZnCl₂, indicating its incorporation into the catalyst's framework. researchgate.net This amorphous character is strongly correlated with higher catalytic activity. researchgate.net

Creation of Active Sites : The excess zinc species are believed to create the active Lewis acidic sites for the polymerization. The proposed mechanism involves the coordination of the propylene oxide monomer to these zinc(II) centers, which activates the epoxide ring for nucleophilic attack by the growing polymer chain. acs.org Infrared spectroscopy shows that a new chemical linkage is formed between the [Co(CN)₆]³⁻ units and the zinc centers derived from the excess ZnCl₂, altering the electronic environment of the complex. researchgate.net

Catalytic Mechanism : The polymerization is thought to proceed via a coordinative polymerization mechanism. The active site, a Zn-OH group, initiates the polymerization. The propylene oxide monomer coordinates to a Lewis acidic zinc site, making it susceptible to attack from the hydroxyl group of the starter or the growing polymer chain. semanticscholar.org The presence of excess ZnCl₂ is essential for generating a high concentration of these active zinc sites on the catalyst surface. mdpi.com

Complexing agents, such as tert-butanol, are also used during catalyst synthesis to further promote the formation of the active, amorphous phase and increase surface area, but the presence of excess this compound remains the fundamental requirement for high activity. researchgate.netsemanticscholar.org

Cycloaddition of Azide (B81097) Ion to Heterocumulenes and Terminal Alkynes

The combination of sodium azide (NaN₃) and this compound (ZnCl₂) in organic solvents serves as an effective system for the cycloaddition of the azide ion to unsaturated substrates like heterocumulenes and terminal alkynes. researchgate.netresearchgate.net This process is particularly efficient for heterocumulenes, with the reaction proceeding readily, placing these transformations within the category of "click reactions". researchgate.netresearchgate.net

The catalytic role of the zinc salt is twofold. Mechanistic studies have shown that this compound facilitates the transfer of the azide ion into the organic phase. Furthermore, it actively participates in the reaction by lowering the energy barrier for the nucleophilic addition of the azide ion to the unsaturated substrate. researchgate.net This catalytic action promotes the formation of important heterocyclic compounds. For instance, the reaction with isothiocyanates yields 1-substituted 1H-tetrazole-5-thiols, and with carbodiimides, it produces substituted aminotetrazoles. researchgate.net Similarly, its reaction with terminal acetylenes leads to the synthesis of 4-substituted triazoles. researchgate.net

Catalyzed Pyrolysis of Xylose for Furfural (B47365) Production: Quantum Chemical Insights into Reaction Pathways

This compound is a key catalyst in the selective production of furfural, a valuable platform chemical, from the pyrolysis of xylan-based biomass. researchgate.net Quantum chemistry calculations, specifically Density Functional Theory (DFT), have provided significant insights into the reaction mechanism using xylose as a model compound. researchgate.netupc.edu.pe

The catalytic effect begins with the coordination of the zinc atom from ZnCl₂ with the oxygen atoms of the xylose molecule, resulting in a clear exchange of electrons. researchgate.netresearchgate.net This interaction is crucial as it lowers the activation free energies of the pyrolysis reactions, but only when the ZnCl₂ molecule is positioned at the reaction center of the transition states. researchgate.netupc.edu.pe

ZnCl₂ selectively promotes certain reaction steps while hindering others. It facilitates both the ring-opening of the xylose molecule and the 1,2-dehydration step. researchgate.netupc.edu.pe Conversely, it hinders the ring-contraction process because the catalyst is not located near the reaction's center during this transformation. researchgate.netupc.edu.pe This differential influence on the reaction pathways alters the rate-determining steps and changes the competitiveness of various furfural formation routes, which accounts for the selective production of furfural. researchgate.net The favored mechanism for furfural generation under ZnCl₂ catalysis proceeds through the acyclic d-xylose (B76711) decomposition channel. researchgate.net The most favorable pathway consists of a sequence of cyclization, 1,2-dehydration, electrocyclic dehydration, and another 1,2-dehydration step after the formation of a d-xylulose (B119806) intermediate. researchgate.net

Experimental results from the fast pyrolysis of biomass impregnated with ZnCl₂ support these theoretical findings, demonstrating that ZnCl₂ promotes the depolymerization and dehydration of holocellulose to form furfural. researchgate.net

Table 1: Effect of ZnCl₂ on Xylose Pyrolysis Pathways
Reaction StepEffect of ZnCl₂Mechanistic Reason
Ring-OpeningPromotedZnCl₂ is at the reaction center, lowering activation energy. researchgate.netupc.edu.pe
1,2-DehydrationPromotedZnCl₂ is at the reaction center, lowering activation energy. researchgate.netupc.edu.pe
Ring-ContractionHinderedZnCl₂ is away from the reaction center during this step. researchgate.netupc.edu.pe

Heterogeneous and Supported Catalysis

Regioselective Ortho C-Acylation of Phenolic Compounds

The ZnCl₂@MWCNT nanocomposite has proven to be a highly efficient and reusable heterogeneous catalyst for the direct regioselective ortho C-acylation of phenolic compounds. tandfonline.comtandfonline.com This reaction, a type of Friedel-Crafts acylation, involves reacting phenol (B47542) or naphthol derivatives with carboxylic acids. tandfonline.comrsc.org The use of the supported ZnCl₂ catalyst under microwave and solvent-free conditions offers numerous advantages, including high yields, excellent regioselectivity, short reaction times, and a simplified, environmentally friendly workup process. tandfonline.comtandfonline.com

The catalyst demonstrates remarkable selectivity, directing the acylation exclusively to the ortho position relative to the hydroxyl group of the phenolic substrate. tandfonline.comresearchgate.net This method is effective for a variety of hydroxyaryl compounds, including phenol, naphthol derivatives, catechol, resorcinol, and hydroquinone. tandfonline.comresearchgate.net The reusability of the ZnCl₂@MWCNTs catalyst is a key advantage, allowing for its recovery and reuse in subsequent reactions with only a minor decrease in performance. tandfonline.com This contrasts with previous efforts to support this compound on hydrophilic surfaces like alumina (B75360) (Al₂O₃), which suffered from faster deactivation. rsc.orgtandfonline.com The lipophilic nature and high surface area of MWCNTs contribute to the catalyst's stability and sustained activity. tandfonline.com

Table 3: ZnCl₂@MWCNTs Catalyzed Ortho-Acylation of Various Phenols with Acetic Acid tandfonline.com
Phenolic SubstrateProductTime (min)Yield (%)
Phenolo-hydroxyacetophenone596
p-Cresol2-Hydroxy-5-methylacetophenone695
m-Cresol2-Hydroxy-4-methylacetophenone596
o-Cresol2-Hydroxy-3-methylacetophenone793
Resorcinol2,4-Dihydroxyacetophenone498
1-Naphthol2-Acetyl-1-naphthol595
2-Naphthol1-Acetyl-2-naphthol596

Electrochemical Investigations and Advanced Energy Systems

Physical Chemistry of Molten Zinc Chloride Systems and Deep Eutectic Solvents

Molten this compound and its mixtures, including deep eutectic solvents (DESs), represent a class of ionic liquids with intriguing physical and electrochemical characteristics. nsf.gov These systems are explored for their potential in high-temperature applications and as advanced electrolytes in energy storage devices.

Molecular dynamics (MD) simulations are a crucial tool for understanding the microstructure and thermal properties of molten salt mixtures, such as those containing this compound and sodium chloride (NaCl-ZnCl2). researchgate.net Molten ZnCl2 is a network-forming liquid, characterized by covalently bonded structures, while NaCl acts as a network-modifying ionic salt. osti.govnih.gov

MD simulations have successfully predicted thermal properties that align well with experimental data. For example, simulations of density and specific heat for NaCl-ZnCl2 mixtures show errors as low as 6.97% and 7.42%, respectively, when compared to measured values. researchgate.net A polarizable ion model (PIM) in simulations provides more accurate results for properties like density and heat capacity compared to a rigid ion model (RIM), with deviations from experimental data for ZnCl2 being significantly lower. mdpi.comresearchgate.net

Comparison of Simulated and Experimental Properties of Molten Chlorides

PropertySystemSimulation ModelSimulated ValueExperimental ValueDeviation (%)Reference
DensityNaCl-ZnCl2Born−Mayer−HugginsConsistent TrendConsistent Trend6.97 researchgate.net
Specific HeatNaCl-ZnCl2Born−Mayer−HugginsConsistent TrendConsistent Trend7.42 researchgate.net
DensityZnCl2PIMMatches WellMatches Well0.7-10.7 mdpi.com
Heat CapacityZnCl2PIM111.7 J/(mol·K)-10.7 mdpi.com

Highly concentrated aqueous solutions of this compound are now classified as "water-in-salt" electrolytes (WiSE), a concept that has gained significant attention for battery applications. nsf.govdoaj.org Molten ZnCl2 hydrates are effectively ionic liquids at or near room temperature. nsf.gov In these systems, the high concentration of salt means that most, if not all, water molecules are part of the solvation shells of the ions rather than acting as a free solvent. nsf.govdiva-portal.org

The structure of these electrolytes is complex. In dilute solutions, the predominant zinc species is the hydrated cation, [Zn(H2O)6]2+. nsf.gov As the concentration of ZnCl2 increases, chloro-complexes such as [ZnCl(H2O)5]+, [ZnCl2], [ZnCl3]-, and [ZnCl4]2- begin to form. nsf.gov In a highly concentrated solution like ZnCl2·3H2O (a molten salt hydrate), the primary ionic species are [Zn(H2O)6]2+ and [ZnCl4]2-. nsf.govresearchgate.net The strong interaction between ZnCl2 and water significantly impacts the water's properties, leading to a deep eutectic point and suppressing the freezing point to below -60 °C at certain compositions. nih.govacs.org This characteristic is crucial for developing electrolytes that can operate over a wide temperature range. researchgate.net

The ionic conductivity and electrochemical stability window (ESW) are critical parameters for an electrolyte's performance in energy storage devices. For ZnCl2-based electrolytes, these properties are highly dependent on concentration. frontiersin.org

In aqueous ZnCl2 solutions, the ionic conductivity initially increases with concentration, reaching a peak value before decreasing. For instance, a 5 m ZnCl2 solution exhibits the highest ionic conductivity of 73.3 mS cm⁻¹. diva-portal.org Beyond this point, the increased viscosity and strong ion-ion interactions reduce ionic mobility, leading to lower conductivity. diva-portal.org

Conversely, the electrochemical stability window generally widens with increasing concentration. This is attributed to the reduced activity of water, as more water molecules become bound in the hydration shells of the ions. researchgate.net For ZnCl2 solutions, the ESW was found to expand from 1.6 V for a 5 m solution to 2.3 V for a 30 m WiSE. rsc.org This expanded window is beneficial for zinc-based batteries as it can suppress the hydrogen evolution reaction (HER), a common issue in aqueous systems. rsc.org Similarly, deep eutectic solvents based on this compound and ethylene (B1197577) glycol also exhibit a wide potential window of approximately 2 V. frontiersin.org Cooperative chloride hydrogel electrolytes containing 3 M ZnCl2 and 6 M LiCl have demonstrated an ionic conductivity of 1.14 mS cm⁻¹ even at -50 °C. nih.gov

Electrochemical Properties of this compound Electrolytes at Varying Concentrations

Electrolyte SystemConcentrationIonic Conductivity (mS cm⁻¹)Electrochemical Window (V)Reference
Aqueous ZnCl25 m73.31.6 diva-portal.orgrsc.org
Aqueous ZnCl2 (WiSE)30 m-2.3 rsc.org
ZnCl2/Ethylene Glycol (DES)--~2.0 frontiersin.org
ZnCl2/LiCl Hydrogel3 M ZnCl2, 6 M LiCl1.14 (at -50 °C)>1 V improvement at low temp nih.gov

Role in Electrode Materials and Electrolytes

This compound-based electrolytes, particularly DESs and WiSEs, are integral to the development of next-generation batteries. They influence not only the transport of ions but also the fundamental electrochemical reactions at the electrode surfaces, such as metal deposition and redox processes within cathode materials.

The electrodeposition of zinc from deep eutectic solvents is a complex process that has been the subject of detailed mechanistic studies. nih.gov In DESs formed from choline (B1196258) chloride and a hydrogen bond donor like ethylene glycol or urea (B33335), the dominant zinc species is often the tetrachlorozincate anion, [ZnCl4]2-. nih.govinfona.pl

However, studies using cyclic voltammetry have shown that zinc metal is not deposited directly from this stable complex. infona.plresearchgate.net Instead, the mechanism involves the formation of a dissolved, intermediate zinc-containing species, often designated as 'Z'. researchgate.net This intermediate is believed to form after the cathodic reduction of the DES components (e.g., ethylene glycol), which produces deprotonated species that can then complex with Zn²⁺. infona.plresearchgate.net This proposed mechanism explains the unusual voltammetric behavior observed, where on certain electrodes like glassy carbon, the zinc deposition peak appears only on the reverse (anodic) scan after the electrolyte has been reduced at very negative potentials. infona.pl The nature of the electrode material itself also plays a significant role in the deposition process. infona.pl

Metal phthalocyanines (MPcs) have been investigated as promising, low-cost cathode materials for aqueous zinc batteries, particularly when paired with a this compound "water-in-salt" electrolyte. mdpi.com The choice of the central transition metal in the phthalocyanine (B1677752) molecule is critical to its electrochemical performance. mdpi.com

In a study comparing iron, copper, nickel, and cobalt phthalocyanines in a 30 m ZnCl2 WiSE, iron phthalocyanine (Fe-Pc) demonstrated the most promising results. mdpi.com The concentrated WiSE plays a crucial role by mitigating the dissolution of the active material, thereby enhancing cycling stability. mdpi.comresearchgate.net The Fe-Pc cathode delivered a reasonable capacity of approximately 60 mAh g⁻¹ at a feasible voltage of around 1.1 V. It also showed excellent cycling stability, retaining 56.7% of its capacity after 550 cycles at a current of 300 mA g⁻¹. mdpi.com Furthermore, it exhibited a good rate capability, retaining a capacity of 20 mAh g⁻¹ even at a high rate of 1500 mA g⁻¹. mdpi.com

Performance of Metal Phthalocyanine Cathodes in 30 m ZnCl2 WiSE

Cathode MaterialInitial Capacity (mAh g⁻¹)Operating Voltage (V)Cycling StabilityReference
Iron Phthalocyanine (Fe-Pc)~60~1.1550 cycles (56.7% retention) mdpi.com
Copper Phthalocyanine (Cu-Pc)Lower than Fe-Pc-Lower than Fe-Pc mdpi.com
Nickel Phthalocyanine (Ni-Pc)Lower than Fe-Pc-Lower than Fe-Pc mdpi.com
Cobalt Phthalocyanine (Co-Pc)Lower than Fe-Pc-Lower than Fe-Pc mdpi.com

Contribution to Porous Carbon Nanofiber Electrodes for Supercapacitors

This compound (ZnCl₂) is a pivotal chemical activating agent in the synthesis of porous carbon nanofibers (PCNFs) for high-performance supercapacitor electrodes. Its application in the carbonization process is crucial for developing a highly porous structure within the nanofibers, which is essential for enhancing electrochemical energy storage.

The primary role of this compound is to function as a dehydrating agent and a template during the high-temperature thermal treatment of precursor materials like polyacrylonitrile (B21495) (PAN) or cellulose (B213188) acetate (B1210297) (CA). sci-hub.seresearchgate.net During carbonization, ZnCl₂ facilitates the removal of hydrogen and oxygen atoms as vapor, inhibits the formation of tars that could otherwise block the developing pores, and promotes the creation of a well-developed microporous and mesoporous structure. researchgate.net It effectively acts as a catalyst, enhancing the oxidation rate and shortening the stabilization time of the precursor fibers. sci-hub.se

The introduction of ZnCl₂ into the precursor solution, either through impregnation or as an additive, leads to significant improvements in the physical and electrochemical properties of the resulting carbon nanofibers. sci-hub.semdpi.com Upon thermal treatment, the embedded ZnCl₂ is later removed through washing, leaving behind a network of voids and creating a highly porous structure. rsc.orgrsc.org This process not only dramatically increases the specific surface area (SSA) but also creates a hierarchical pore structure. benthamdirect.comingentaconnect.com This structure typically consists of micropores, which provide a large surface for ion adsorption and thus high capacitance, and mesopores, which act as channels for smooth and rapid ion transport, leading to excellent rate capability and power density. benthamdirect.commongoliajol.info

Research has consistently shown that the concentration and application method of ZnCl₂ directly influence the final properties of the carbon nanofibers. For instance, in studies using PAN as a precursor, increasing the ZnCl₂ concentration from 1 to 5 wt% resulted in an increase in the specific surface area from 310 to 550 m²/g and a corresponding rise in specific capacitance from 120 to 140 F/g. sci-hub.se Similarly, treating cellulose acetate nanofibers with a 10% ZnCl₂ solution yielded a high specific surface area of approximately 1188 m²/g. rsc.orgresearchgate.net This enhanced porosity is directly linked to superior electrochemical performance in supercapacitors.

Detailed Research Findings

The effectiveness of this compound as an activating agent is demonstrated across a variety of precursor materials. The following tables summarize key findings from different studies, highlighting the impact of ZnCl₂ on the structural properties and electrochemical performance of carbon nanofiber electrodes.

Table 1: Effect of this compound on Physicochemical Properties of Carbon Nanofibers

Precursor Material ZnCl₂ Treatment Details Specific Surface Area (SSA) (m²/g) Key Structural Impact
Polyacrylonitrile (PAN) 5 wt% ZnCl₂ added to PAN solution 550 Creates suitable pores on the outer surface and reduces fiber diameter. sci-hub.se
Cellulose Acetate (CA) Dipped in 10% ZnCl₂ solution before carbonization ~1188 Improves thermal stability and creates a narrow pore size distribution (0.6–1.2 nm). rsc.orgresearchgate.net
PAN / Graphene ZnCl₂ added to PAN/graphene solution 520 Induces micropores for high capacitance and mesopores for smooth ion transfer. benthamdirect.comingentaconnect.com
Acacia catechu Bark Chemical activation with ZnCl₂ at 800°C 1947 Develops a nanoporous structure with a well-developed uniform micro- and mesoporous network. mongoliajol.info

Table 2: Electrochemical Performance of ZnCl₂-Activated Carbon Nanofiber Electrodes

Precursor Material Electrolyte Specific Capacitance (F/g) Current Density (A/g) Cycling Stability (% Retention / Cycles)
Cellulose Acetate (CA) 6 M KOH 202 0.1 92% / 5000
Polyacrylonitrile (PAN) 6 M KOH 140 Not specified Stable performance reported. sci-hub.se
PAN / Graphene 6 M KOH 148 Not specified Long cycling life reported. benthamdirect.comingentaconnect.com
Acacia catechu Bark 3 M KOH 259.34 1 92.61% / 10,000
Pine Wood (Wet Impregnation) 6 M KOH 247 0.1 94.4% / 5000

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of molecules. These methods are fundamental to understanding the nature of chemical bonds, molecular interactions, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a critical tool for studying molecules and their interactions.

ZnCl2-Urea Complexes: In studies of the zinc chloride-urea system, a precursor for deep eutectic solvents, periodic DFT calculations have been used to analyze the structure, infrared spectrum, and intermolecular interactions of the ZnCl2(urea)2 crystal mdpi.com. The calculations reveal two primary structural motifs: a tetrahedral Zn(II) coordination complex and a strongly hydrogen-bonded urea (B33335) dimer facilitated by chloride anions mdpi.com. The crystal structure consists of two interlocking parallel planes connected by the zinc cations mdpi.com. The calculated infrared spectrum of the ZnCl2(urea)2 crystal helps confirm the different chemical environments of the amine groups mdpi.com.

ZnCl2-Ethanol Complexes: The interaction between this compound and ethanol (B145695) has been explored using DFT calculations in conjunction with ATR-FTIR spectroscopy nih.govnih.gov. These studies show that the solvation process is governed by two main types of intermolecular interactions: the O–H···Cl hydrogen bond and the Zn←O coordination bond nih.gov. Quantum chemical calculations indicate that as more ethanol is added, the hydrogen-bonding network of ethanol dissociates nih.gov. This process involves the transformation from ethanol trimers and tetramers to monomers, dimers, and a ZnCl2-3EtOH complex nih.govnih.gov. Theoretical findings also demonstrate that increasing the ethanol content leads to a flow of negative charge to the ZnCl2 molecule, which strengthens the Zn←O coordination bonds nih.govmdpi.comresearchgate.net.

Table 1: Interaction Energies and Key Bond Types in ZnCl₂ Complexes
ComplexPrimary Interaction TypesComputational MethodKey Findings
ZnCl₂(urea)₂Zn(II) coordination, N-H···Cl hydrogen bondingPeriodic DFTForms a tetrahedral Zn(II) complex with interlocking planes of strongly hydrogen-bonded urea dimers mdpi.com.
ZnCl₂-nEtOH (n=1-6)Zn←O coordination, O-H···Cl hydrogen bondingB3LYP-D3/6-311++G(d,p)Increasing ethanol content strengthens Zn←O bonds and weakens Zn-Cl bonds nih.govmdpi.com. The 1:3 complex is particularly stable mdpi.com.

The nature of the zinc-chlorine (Zn-Cl) bond is not purely ionic or covalent but possesses characteristics of both. Computational studies provide a quantitative measure of this dual character. In the ZnCl2(urea)2 crystal, analysis of the infrared spectrum and bond lengths suggests a partially covalent character for the Zn-Cl bonds mdpi.com.

In the case of ZnCl2-ethanol complexes, the bonding character is dynamic and depends on the molecular environment mdpi.com. In isolated ZnCl2, the calculated charge on each chlorine atom is -0.245 e, indicating a partially ionic nature mdpi.com. As ethanol molecules are introduced, a flow of negative charge to the ZnCl2 unit occurs nih.govresearchgate.net. This charge transfer increases the negative charge on the chlorine atoms and lengthens the Zn-Cl bonds, which enhances the ionic character of the bond and can ultimately lead to its dissociation nih.govmdpi.com.

Table 2: Evolution of Zn-Cl Bond Properties in ZnCl₂-nEtOH Complexes
Complex (ZnCl₂:EtOH)Average Zn-Cl Bond Length (Å)Charge on Cl Atom (e)Inferred Bond Character Change
1:0 (Pure ZnCl₂)2.10-0.245Partially ionic/covalent mdpi.com.
1:12.15-0.309Increasing ionic character with addition of EtOH mdpi.com.
1:32.22-
1:62.47-0.326

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govpku.edu.cn. FMO analysis of zinc(II) complexes demonstrates that the energy gap between the HOMO and LUMO can indicate the biological activity and stability of the complex researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis is crucial for understanding how this compound complexes might participate in chemical reactions.

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing insight into the distribution of electrons and the nature of chemical bonds chemrxiv.org. In studies of ZnCl2-ethanol complexes, Mulliken charge analysis shows that the addition of ethanol molecules increases the negative charge on the chlorine atoms mdpi.com. For example, the charge on each Cl atom changes from -0.309 e in a 1:1 complex to -0.326 e in a 1:6 complex mdpi.com. This charge transfer highlights the role of ethanol as a Lewis base interacting with the Lewis acidic zinc center, which in turn influences the properties of the entire complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the time-dependent behavior of complex systems, providing a bridge between molecular structure and macroscopic properties.

MD simulations are extensively used to investigate the microstructure and thermal properties of molten salt mixtures containing this compound, which are candidates for heat transfer fluids in applications like solar thermal power bohrium.comosti.govresearchgate.net. In NaCl-ZnCl2 molten salts, simulations show that ZnCl2 acts as a network-former, creating complex ionic structures bohrium.comosti.gov.

The kinetic lability of zinc complexes—the rate at which ligands exchange in the coordination sphere of the zinc ion—is a critical aspect of its chemistry, particularly in biological systems. Due to the rapid nature of these exchanges, studying them experimentally can be challenging. Ab initio molecular dynamics simulations provide a powerful tool to overcome these difficulties chemrxiv.org. By simulating the system from first principles, researchers can observe ligands entering and leaving the Zn2+ coordination sphere on a sub-picosecond timescale chemrxiv.org. These simulations have been used to determine the structure and stability of zinc complexes with biologically relevant molecules like chloroquine in aqueous solution chemrxiv.org. The simulations can predict stable species at different pH levels and chloride concentrations, offering insights into how zinc ions might be released or bound in different physiological environments chemrxiv.org. MD simulations have also been instrumental in studying the conformational dynamics of zinc transporters, revealing how the binding and unbinding of Zn2+ ions drive the transport cycle rupress.org.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. For this compound, theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its role in various chemical transformations. These methods provide insights into reaction pathways, transition states, and the energetics of catalytic cycles, which are often difficult to determine through experimental means alone.

Elucidation of Catalytic Pathways and Activation Energies

Computational studies have been pivotal in understanding how this compound catalyzes organic reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism and calculate key energetic parameters, such as activation energies, which govern the reaction rate.

A notable example is the this compound-catalyzed Grignard addition reaction to aromatic nitriles. While Grignard reagents are known to react with nitriles, the reaction can be slow. It has been shown that the addition of this compound can significantly promote this reaction. Computational DFT calculations were employed to unravel the mechanism and understand why a catalytic amount of ZnCl₂ was more effective than using a stoichiometric amount. rsc.org The calculations proposed plausible reaction mechanisms and identified the transition states, providing a theoretical basis for the enhanced efficiency observed experimentally. rsc.org

DFT calculations are also used to determine the geometries of reactants, intermediates, and products, as well as the transition states connecting them. This allows for the construction of detailed reaction energy profiles. For instance, in the electroreduction of CO₂, DFT has been used to calculate the free-energy diagrams for the reaction on different zinc catalyst surfaces. researchgate.net These diagrams illustrate the energy changes at each step of the catalytic cycle, helping to identify the rate-determining step and providing insights into how the catalyst's structure influences its activity. researchgate.net

The global reactivity of zinc complexes, which is crucial for their catalytic function, can be evaluated using parameters derived from HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov Quantities such as chemical potential, hardness, and electrophilicity index offer a quantitative measure of the molecule's reactivity and stability, aiding in the rational design of more efficient catalysts. nih.gov

Table 1: Selected Applications of Computational Chemistry in Elucidating ZnCl₂ Catalysis

Research Area Computational Method Key Findings
Grignard Addition to Nitriles Density Functional Theory (DFT) Elucidation of reaction mechanisms and transition states; explanation for the superior efficiency of catalytic ZnCl₂ over stoichiometric amounts. rsc.org
C-H Bond Zincation Density Functional Theory (DFT) Calculation of reaction pathways for the catalytic functionalization of C-H bonds into C-Zn bonds. researchgate.net
CO₂ Electroreduction Density Functional Theory (DFT) Generation of free-energy diagrams to map the catalytic cycle and identify rate-determining steps on zinc surfaces. researchgate.net
General Reactivity of Zn(II) Complexes Density Functional Theory (DFT) Calculation of global reactivity descriptors (chemical potential, hardness) from HOMO-LUMO energies to predict catalytic activity. nih.gov

Modeling of Inhibitor Adsorption on Metal Surfaces

This compound and other zinc salts are frequently used as corrosion inhibitors for metals like steel, particularly in chloride-containing environments. Computational modeling provides a molecular-level understanding of how these inhibitors function, specifically by studying their adsorption onto the metal surface.

Molecular dynamics (MD) simulations and electronic-structure methods (like DFT) are powerful techniques for this purpose. These studies can model the interaction between the inhibitor molecules, zinc ions, and the metal surface, revealing the mechanism of protective film formation. For example, the synergistic inhibition effect between a plant extract (from Nettle leaves) and zinc cations on carbon steel in a sodium chloride solution was investigated using both experimental and theoretical approaches. researchgate.net

Molecular dynamics simulations revealed that organic compounds within the extract, such as hystamine, serotonin, and quercetin, could form complexes with zinc cations. researchgate.net These complexes then adsorb onto the steel surface through a donor-acceptor adhesion mechanism. researchgate.net DFT calculations further clarified these interactions, showing that the complexes of quercetin and zinc cations exhibited the strongest surface adsorption, correlating with the highest observed corrosion-inhibition performance. researchgate.net The theoretical models demonstrated the formation of a protective film composed of these organo-zinc complexes on the steel. researchgate.net

These computational models can calculate important parameters such as adsorption energy, which indicates the strength of the bond between the inhibitor and the metal surface. A higher adsorption energy typically correlates with better inhibition efficiency. The models also provide insights into the orientation of the adsorbed molecules and the nature of the chemical bonds formed (e.g., physisorption vs. chemisorption). In many cases, zinc ions are found to facilitate the adsorption of organic inhibitors, acting as a bridge between the inhibitor molecule and the metal surface or forming complexes that are more effective at surface coverage. researchgate.netijmmt.ro

Table 2: Computational Parameters in Modeling Inhibitor Adsorption

Parameter Computational Method Significance
Adsorption Energy DFT / MD Simulations Quantifies the strength of interaction between the inhibitor and the metal surface. Higher values suggest stronger, more stable adsorption and better inhibition.
Binding Mechanism DFT / Electronic-Structure Methods Elucidates the nature of the bond (e.g., donor-acceptor) between the inhibitor complex and the metal atoms. researchgate.net
Molecular Orientation MD Simulations Determines how the inhibitor molecules arrange themselves on the surface, which affects the quality and coverage of the protective film.
Complex Formation DFT / MD Simulations Models the formation of complexes between zinc ions and organic inhibitor molecules, which can enhance adsorption and protective properties. researchgate.net

Mechanistic Biochemical and Cellular Interactions

Molecular Regulation of Cellular Processes

Activation of Signal Transducers and Activators of Transcription 3 (Stat3) Signaling in Embryonic Stem Cell Pluripotency

Zinc chloride has been identified as a crucial regulator in maintaining the pluripotency of mouse embryonic stem (ES) cells, primarily through the activation of the Signal Transducers and Activators of Transcription 3 (Stat3) signaling pathway. semanticscholar.orgnih.gov Studies have demonstrated that treatment with this compound can transiently sustain mouse ES cell pluripotency even in the absence of leukemia inhibitory factor (LIF), a standard component in ES cell culture media used to maintain an undifferentiated state. semanticscholar.orgnih.gov This effect is achieved by promoting the phosphorylation of Stat3. semanticscholar.orgnih.govnih.gov

Mechanistic investigations revealed that this compound treatment leads to an upregulation of Stat3 signaling. semanticscholar.org While it doesn't alter the expression levels of Stat3 itself, it significantly increases the phosphorylation of Stat3 at Tyr705. nih.gov This activated, phosphorylated Stat3 then promotes the expression of its target genes, which are essential for maintaining the self-renewal and pluripotency of mouse ES cells. nih.gov Key target genes that show increased expression following this compound treatment include Klf4, Socs3, Ets2, Bcl2, and c-Myc. semanticscholar.orgnih.gov

The role of Stat3 activation in this process is critical. When Stat3 signaling is inhibited, for instance by using the Jak inhibitor AG490, the beneficial effects of this compound on maintaining ES cell pluripotency are nullified. semanticscholar.orgnih.gov This inhibition leads to a decrease in the levels of phosphorylated Stat3 and a subsequent drop in the expression of pluripotency markers like Oct4 and Nanog, while the expression of differentiation-related genes increases. semanticscholar.orgnih.gov This evidence strongly indicates that this compound exerts its influence on mouse ES cell pluripotency predominantly through the Stat3 signaling pathway. semanticscholar.orgnih.gov

It is noteworthy that the activation of Stat3 by this compound appears to be transient. Prolonged exposure to this compound results in a gradual decrease in the levels of phosphorylated Stat3 and its target genes. semanticscholar.orgnih.gov This suggests a time-dependent regulatory role for zinc in controlling the pluripotency network of mouse ES cells. semanticscholar.orgnih.gov

Table 1: Effect of this compound on Stat3 Signaling and Pluripotency in Mouse Embryonic Stem Cells

Condition Effect on Stat3 Phosphorylation Effect on Pluripotency Gene Expression (e.g., Oct4, Nanog, Sox2) Effect on Differentiation Gene Expression (e.g., Sox1, T, Gata4) Reference
This compound Treatment Increased Increased Inhibited semanticscholar.orgnih.gov
This compound + Stat3 Inhibitor (AG490) Decreased Decreased Increased semanticscholar.orgnih.gov
LIF Withdrawal Decreased Decreased Increased semanticscholar.org
LIF Treatment Increased Increased Inhibited frontiersin.org

Modulation of PI3K/Akt, MAPKs, and mTOR Signaling Pathways

This compound has been shown to stimulate the proliferation of mouse embryonic stem (ES) cells by modulating several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinases (MAPKs), and the mammalian target of rapamycin (B549165) (mTOR) pathways. semanticscholar.orgnih.gov

Treatment of mouse ES cells with this compound leads to the time-dependent phosphorylation and activation of Akt, c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK), and p44/42 MAPKs. nih.gov The activation of the PI3K/Akt pathway is a critical upstream event. Inhibition of PI3K with specific inhibitors like LY294002 or wortmannin, or direct inhibition of Akt, blocks the this compound-induced activation of JNK/SAPK and p44/42 MAPKs. nih.gov This, in turn, prevents the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. nih.gov

Furthermore, the mTOR signaling pathway, a crucial regulator of cell growth and proliferation, is also activated by this compound. nih.gov This activation is dependent on the upstream PI3K/Akt and MAPK pathways, as inhibitors of p44/42 MAPK (PD98059) and JNK (SP600125) were found to prevent the this compound-induced activation of mTOR and its downstream effectors, p70S6K and 4E-BP1. nih.gov The central role of mTOR in zinc-induced proliferation is highlighted by the finding that rapamycin, a specific mTOR inhibitor, blocks the increase in DNA synthesis and the expression of cell cycle regulatory proteins stimulated by this compound. nih.gov

In other cell types, such as breast cancer cells, zinc has been shown to activate downstream signaling molecules like MAPK (pERK1/2) and AKT. oup.com Studies in fibroblasts and neuronal cells have also demonstrated that zinc can activate MAPK and Akt signaling pathways, often implicating Ras as a common upstream activator. pnas.orgpsu.edu The mechanism can involve the inhibition of phosphatases that dephosphorylate these kinases, leading to sustained activation. pnas.orgmdpi.com

Table 2: Role of this compound in Modulating Key Signaling Pathways for ES Cell Proliferation

Signaling Pathway Effect of this compound Key Molecules Involved Downstream Effects Reference
PI3K/Akt Activation (Phosphorylation) PI3K, Akt Activation of MAPKs and mTOR pathways, expression of cyclins and CDKs nih.gov
MAPKs Activation (Phosphorylation) p44/42 MAPKs, JNK/SAPK Activation of mTOR pathway nih.gov
mTOR Activation mTOR, p70S6K, 4E-BP1 Increased DNA synthesis and cell proliferation nih.govplos.org

Effects on Gene Expression Profiles related to Pluripotency and Differentiation

This compound treatment significantly influences the gene expression profiles of embryonic stem (ES) cells, promoting the maintenance of pluripotency while inhibiting differentiation. semanticscholar.orgnih.gov In mouse ES cells cultured in the absence of Leukemia Inhibitory Factor (LIF), this compound has been shown to increase the expression of core pluripotency markers. semanticscholar.orgnih.gov

Quantitative real-time PCR (qRT-PCR) and western blot analyses have revealed that treatment with this compound leads to a significant increase in the mRNA and protein levels of key pluripotency transcription factors, including Oct4, Sox2, and Nanog. semanticscholar.orgnih.gov These factors are essential for maintaining the undifferentiated state of ES cells. semanticscholar.org Concurrently, this compound treatment inhibits the expression of genes associated with differentiation into the three primary germ layers. semanticscholar.orgnih.gov Specifically, the mRNA levels of Sox1 (ectoderm marker), T (brachyury, a mesoderm marker), and Gata4 (endoderm marker) are downregulated. semanticscholar.orgnih.gov

Even under conditions that typically induce differentiation, such as treatment with retinoic acid (RA) or the formation of embryoid bodies (EBs), this compound helps to maintain the expression of pluripotency genes. semanticscholar.orgnih.gov In differentiation assays, cells treated with this compound exhibit higher levels of Oct4, Sox2, and Nanog compared to untreated controls. semanticscholar.orgnih.gov

Table 3: Impact of this compound on Pluripotency and Differentiation Gene Expression in Mouse ES Cells

Gene Category Specific Genes Effect of this compound Treatment Reference
Pluripotency Markers Oct4, Sox2, Nanog, Klf4 Upregulated semanticscholar.orgnih.govfrontiersin.org
Differentiation Markers (Ectoderm) Sox1 Generally Inhibited (some nuances reported) semanticscholar.orgnih.govfrontiersin.org
Differentiation Markers (Mesoderm) T (Brachyury) Inhibited semanticscholar.orgnih.gov
Differentiation Markers (Endoderm) Gata4, Foxa2, Sox17 Inhibited semanticscholar.orgnih.govfrontiersin.org

Interplay with Metalloproteins and Enzyme Systems

Impact on Metallothionein (B12644479) Expression in Cadmium Toxicity Mitigation

This compound plays a significant role in mitigating the toxicity of heavy metals like cadmium, and this protective effect is closely linked to its impact on the expression of metallothioneins (MTs). nih.govuobaghdad.edu.iqekb.eg MTs are low-molecular-weight, cysteine-rich proteins that have a high affinity for binding heavy metal ions, thereby sequestering them and reducing their toxic effects. ekb.egnih.gov

Studies in mice have demonstrated that exposure to cadmium chloride leads to significant liver damage. nih.govuobaghdad.edu.iq However, co-administration of this compound can ameliorate this damage. nih.govuobaghdad.edu.iq A key mechanism behind this protective action is the induction of metallothionein synthesis. nih.govuobaghdad.edu.iqekb.eg Both zinc and cadmium can individually induce the expression of MTs, but treatment with this compound, particularly in combination with cadmium, leads to a significant increase in MT protein levels in the liver. nih.govekb.eg

This increased expression of MTs provides a protective effect by binding to cadmium ions, which reduces the amount of free cadmium available to cause cellular damage through mechanisms like oxidative stress. rsc.org The positive effects of zinc in mitigating cadmium-induced hepatotoxicity are directly linked to this high metallothionein expression. nih.govuobaghdad.edu.iq By inducing MT synthesis, zinc helps to sequester the toxic cadmium, leading to histological and morphological improvements in the liver and enhanced cell proliferation. nih.govuobaghdad.edu.iq This suggests that zinc and cadmium may work together to induce a significant increase in MT protein synthesis, which helps to counteract the high toxicity of cadmium. ekb.eg

Table 4: Effect of Zinc and Cadmium on Metallothionein (MT) Expression and Liver Toxicity

Treatment Group Effect on Liver MT Expression Observed Liver Toxicity Reference
Control Baseline None uobaghdad.edu.iq
This compound alone Increased Low uobaghdad.edu.iq
Cadmium Chloride alone Increased Significant damage nih.govuobaghdad.edu.iq
This compound + Cadmium Chloride Significantly Increased Reduced damage/Ameliorated nih.govuobaghdad.edu.iq

Mechanistic Role in Zinc-Dependent Endonuclease Reactions (e.g., MutL)

Zinc is an essential cofactor for the proper functioning of certain zinc-dependent endonucleases, such as MutL, which plays a critical role in DNA mismatch repair (MMR). nih.govportlandpress.comproteopedia.org The C-terminal domain (CTD) of MutL contains the endonuclease active site and includes highly conserved motifs with residues that coordinate the binding of zinc ions. nih.govresearchgate.net

Structural and functional studies have revealed that the MutL endonuclease domain binds two zinc ions. nih.govnih.govresearchgate.net These zinc ions are crucial for the catalytic activity and structural stability of the enzyme. nih.govportlandpress.complos.org The arrangement of these two zinc ions is characteristic of a two-metal-ion mechanism for phosphoryl transfer reactions, suggesting they are the catalytic metal ions. nih.govnih.govresearchgate.net One of the zinc ions is thought to have a structural role, maintaining the conformation of the CTD, while the other is more directly involved in catalysis. nih.gov The N-terminal domain (NTD) of MutL can stimulate the endonuclease activity of the CTD in a zinc-dependent manner. portlandpress.com

Interestingly, while zinc is essential, the endonuclease activity of MutL can be significantly enhanced by other divalent metals like manganese. nih.govnih.govresearchgate.net Crystal structures have shown that metals like manganese and the inhibitor cadmium compete with zinc for the same binding sites within the MutL active site. nih.govnih.govresearchgate.net This competition is a key aspect of the enzyme's mechanism and its inhibition by certain toxic metals. nih.govresearchgate.net

The catalytic mechanism involves a highly conserved arginine residue within the active site. nih.govnih.gov The position and flexibility of this arginine are altered depending on the presence of zinc/manganese or the inhibitor cadmium, and site-directed mutagenesis has confirmed its critical role in catalysis. nih.govnih.gov Therefore, the zinc ions and their binding sites are of physiological importance for the catalytic, two-metal-ion mechanism of the MutL endonuclease reaction. nih.govnih.gov

Table 5: Role of Divalent Metal Ions in MutL Endonuclease Activity

Metal Ion Role in MutL Function Mechanism Reference
Zinc (Zn²⁺) Essential for catalytic activity and structural stability Binds to two sites in the C-terminal domain, participating in a two-metal-ion catalytic mechanism. nih.govportlandpress.complos.org
Manganese (Mn²⁺) Enhances endonuclease activity Competes with zinc for binding at the active site, likely acting as a catalytic metal. nih.govnih.govresearchgate.net
Cadmium (Cd²⁺) Inhibits endonuclease activity Competes with zinc for binding at the active site, disrupting the proper catalytic conformation. nih.govnih.govresearchgate.net

Cellular Response and Developmental Pathway Modulation

Influence on Chondrogenesis and Associated Signaling (e.g., VEGF, IGF-1)

This compound has been identified as a significant modulator of chondrogenesis, the process of cartilage formation, primarily through its influence on key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1) pathways.

Research has demonstrated that this compound can induce the expression of both pro-chondrogenic and pro-angiogenic genes. nih.govresearchgate.netnih.gov In vitro studies have shown that treatment with this compound leads to the upregulation of critical chondrogenic transcription factors such as SOX9 and Runx1, as well as collagen. nih.govresearchgate.netnih.gov Concurrently, it stimulates the expression of genes associated with VEGF-mediated signal transduction, including VEGF-A, VEGF-B, and their receptors, VEGFR-1 and VEGFR-2. nih.govresearchgate.netnih.gov This dual effect suggests that this compound can foster an environment conducive to both cartilage development and the necessary vascularization for tissue repair, potentially accelerating fracture healing. nih.gov

The influence of this compound on the VEGF pathway appears to be more pronounced compared to other agents like insulin (B600854). researchgate.netnih.gov While insulin can also promote the expression of these genes, its impact on VEGF receptor and ligand gene expression is marginal in comparison to that of this compound. researchgate.netnih.gov The pro-chondrogenic effects of both this compound and insulin can be diminished by a VEGFR antagonist, axitinib, with a more profound reduction in gene and protein expression observed in cells treated with this compound. researchgate.netnih.gov This highlights the critical role of VEGF signaling in the chondrogenic effects of this compound. researchgate.netnih.gov

Furthermore, zinc plays a role in modulating the IGF-1 signaling pathway, which is crucial for skeletal growth and bone regeneration. mdpi.com Zinc deficiency has been linked to reduced circulating levels of IGF-1. mdpi.com In the context of fracture healing, treatment with this compound has been shown to significantly increase the levels of IGF-1 in the fracture callus. mdpi.com This effect is associated with enhanced cartilage formation and cell proliferation within the healing bone. mdpi.com The mechanism by which zinc influences IGF-1 signaling is thought to involve the modulation of protein tyrosine phosphatase activity. mdpi.com

The following table summarizes the key genes and proteins influenced by this compound during chondrogenesis:

Molecule Type Specific Molecule Effect of this compound Associated Pathway
Transcription FactorSOX9UpregulationChondrogenesis
Transcription FactorRunx1UpregulationChondrogenesis
ProteinCollagenUpregulationChondrogenesis
Growth FactorVEGF-AUpregulationAngiogenesis, Chondrogenesis
Growth FactorVEGF-BUpregulationAngiogenesis, Chondrogenesis
ReceptorVEGFR-1UpregulationVEGF Signaling
ReceptorVEGFR-2UpregulationVEGF Signaling
Growth FactorIGF-1UpregulationGrowth and Development

Molecular Basis of Neurobehavioral Impacts in Model Organisms

Studies utilizing the zebrafish (Danio rerio) model have provided insights into the molecular underpinnings of the neurobehavioral effects of this compound exposure. Excessive zinc has been shown to induce neurotoxicity, leading to cognitive and behavioral impairments. mdpi.comnih.gov

Exposure to this compound has been demonstrated to impact locomotor activity, memory, and social behavior in zebrafish. mdpi.comnih.gov At the molecular level, these behavioral changes are associated with alterations in key neurological pathways. A significant finding is the negative correlation between memory performance and the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov This suggests that this compound-induced neurotoxicity may be, in part, due to the disruption of cholinergic signaling, which is critical for learning and memory. nih.gov

Furthermore, exposure to this compound has been found to elevate the levels of metallothionein (MT) and cortisol in the brain of zebrafish. nih.gov Metallothioneins are involved in zinc homeostasis and detoxification, and their increased levels indicate a cellular response to zinc-induced stress. Elevated cortisol is a classic indicator of a physiological stress response.

Research has also correlated this compound exposure with neuromotor and behavioral deficits that resemble symptoms of Alzheimer's disease in zebrafish models. mdpi.comnih.gov This makes the this compound-exposed zebrafish a potential model for studying the mechanisms of neurodegeneration. nih.gov The observed neurobehavioral impacts, such as impaired cognitive function and decreased sociability, highlight the disruptive potential of excess zinc on the central nervous system. mdpi.comnih.gov

The following table details the neurobehavioral and molecular changes observed in zebrafish exposed to this compound:

Parameter Effect of this compound Exposure Associated Function
Locomotor ActivityDecreased swimming speed, increased latencyMotor function
MemoryImpaired short- and long-term memoryCognitive function
Social BehaviorDecreased sociabilitySocial interaction
Acetylcholinesterase (AChE) ActivityAltered activity, negatively correlated with memoryNeurotransmission
Metallothionein (MT) LevelsElevated in the brainMetal homeostasis, stress response
Cortisol LevelsElevated in the brainStress response

Regulation of Cell Proliferation and Apoptotic Protein Expression

This compound exerts a complex, often dose-dependent, regulatory effect on cell proliferation and apoptosis. Its impact varies depending on the cell type and the concentration of this compound used.

In some cell types, such as human follicle dermal papilla cells (HFDPCs), this compound has been shown to induce both cell proliferation and cell death. ijpsonline.comijpsonline.com At certain concentrations (e.g., 100-1000 nM), this compound can significantly enhance the proliferation of HFDPCs. ijpsonline.com This proliferative effect is associated with the upregulation of cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin A, as well as cyclin-dependent kinases (cdk2, cdk4, and cdc2). ijpsonline.com The activation of signaling pathways involving AKT and ERK has also been observed in response to this compound treatment, further contributing to cell proliferation. ijpsonline.com

However, at higher concentrations, this compound can induce apoptosis. ijpsonline.comijpsonline.com This is evidenced by an increase in the expression of the pro-apoptotic protein Bax and the activation of caspase-3, a key executioner caspase in the apoptotic pathway. ijpsonline.comijpsonline.com Conversely, a dose-dependent decrease in the anti-apoptotic protein Bcl-2 has been observed in HFDPCs treated with this compound. ijpsonline.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and an increased Bax/Bcl-2 ratio favors cell death.

In the context of cancer cells, such as prostate cancer cells, this compound has been shown to inhibit cell proliferation. researchgate.net It can act as a negative growth regulator and induce apoptosis by increasing the Bax/Bcl-2 ratio. researchgate.net Similarly, in hepatocytes, this compound has been observed to mitigate cadmium-induced alterations in apoptotic proteins. nih.gov It can lead to improvements in the expression of the anti-apoptotic protein Bcl-2 and influence the expression of the proliferation marker Ki-67. nih.gov

The zinc transporter ZIP4 has also been implicated in the regulation of apoptosis and the cell cycle. plos.org Overexpression of ZIP4 in certain cancer cells has been linked to repressed apoptosis and enhanced cell cycle progression. plos.org This suggests that the cellular uptake and compartmentalization of zinc, mediated by transporters, are crucial in determining the cellular response to zinc.

The following table summarizes the effects of this compound on key proteins involved in cell proliferation and apoptosis:

Protein Function Effect of this compound Cellular Process
Cyclin D1, E, ACell cycle progressionUpregulation (at proliferative concentrations)Cell Proliferation
cdk2, cdk4, cdc2Cell cycle regulationUpregulation (at proliferative concentrations)Cell Proliferation
AKT, ERKSignal transductionActivation (at proliferative concentrations)Cell Proliferation
BaxPro-apoptoticUpregulation (at apoptotic concentrations)Apoptosis
Bcl-2Anti-apoptoticDownregulationApoptosis
Caspase-3Executioner caspaseActivationApoptosis
Ki-67Proliferation markerModulated expressionCell Proliferation

Advanced Analytical Methodologies for Zinc Chloride Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful suite of non-destructive methods to probe the electronic and vibrational properties of zinc chloride, revealing details about its optical behavior, the nature of its chemical bonds, and its surface chemistry.

UV-Visible (UV-Vis) spectroscopy is a key technique for examining the optical characteristics of this compound by measuring its absorption of ultraviolet and visible light. The absorption of UV radiation corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Pure this compound demonstrates distinct absorption peaks in the ultraviolet region. A comprehensive analysis identified a maximum absorbance (λ_max) for a this compound sample at 197.6 nm. nih.gov Another study involving hydrothermally synthesized this compound reported a maximum absorbance at a wavelength of 227 nm. jetir.org The UV-Vis spectrum in one study showed a decrease in absorbance from an initial intensity of 3.4 to 0.9 in the 227 nm to 400 nm wavelength range, before intensifying again. jetir.org

While pure ZnCl₂ is the primary focus, studies on zinc oxide (ZnO) nanoparticles synthesized using ZnCl₂ as a precursor provide further insight into the optical properties that can be derived. The optical band gap of these derived materials can be calculated from UV-Vis absorption data using a Tauc plot. For instance, ZnO nanoparticles synthesized from ZnCl₂ have shown excitonic absorption peaks at 235 nm and 277 nm. leena-luna.co.jp The optical band gap for ZnO nanoparticles synthesized from a chitosan (B1678972) and ZnCl₂ precursor was calculated to be 3.26 eV. icm.edu.pl

Table 1: UV-Visible Spectroscopy Data for this compound and Derived Materials

Sample Analysis Type λ_max (nm) Optical Band Gap (eV) Reference
This compound Absorbance 197.6 - nih.gov
This compound (Hydrothermal) Absorbance 227 - jetir.org
ZnO Nanoparticles from ZnCl₂ Absorbance 235, 277 - leena-luna.co.jp
ZnO Nanoparticles from Chitosan/ZnCl₂ Band Gap Calculation 360 3.26 icm.edu.pl

Fourier Transform-Infrared (FT-IR) spectroscopy is a vital analytical tool for identifying the chemical bonds and functional groups within a sample by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a linear triatomic molecule, FT-IR analysis reveals characteristic vibrational modes. nih.gov

The most significant peak for identifying the compound is the Zn-Cl stretching vibration. This metal-halide bond typically shows an IR peak in the far-infrared region (750–100 cm⁻¹), and studies have specifically identified the Zn-Cl stretching vibration at approximately 511 cm⁻¹. nih.gov

Due to the hygroscopic nature of this compound, FT-IR spectra frequently show peaks indicative of water. A broad O-H stretching band around 3586 cm⁻¹ suggests the presence of trapped moisture, while a peak at 1607 cm⁻¹ corresponds to the H-O-H bending vibration of water molecules, confirming the formation of hydrates. nih.gov The presence of these bands is a key indicator of the hydration state of the sample.

FT-IR is also used to confirm the interaction of ZnCl₂ with other materials. For example, in composites, shifts in the characteristic bands of the matrix material upon addition of ZnCl₂ can confirm chemical bonding and interactions. mdpi.com

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Interpretation Reference
~3586 O-H stretching Indicates presence of trapped moisture (-OH residues). nih.gov
~1607 H-O-H bending Confirms presence of water molecules (hydrates). nih.gov
~511 Zn-Cl stretching Characteristic vibration of the zinc-chlorine bond. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material surface.

In the analysis of materials containing this compound, such as a ZnCl₂-modified ordered mesoporous alumina (B75360), XPS survey spectra confirm the presence of the expected elements like Zn, Cl, O, and Al. researchgate.net High-resolution spectra of specific elements provide detailed information about their chemical environment. The Zn 2p spectrum can be deconvoluted into Zn 2p₃/₂ and Zn 2p₁/₂ peaks. researchgate.net Similarly, the Cl 2p spectrum exhibits the Cl 2p₃/₂ and Cl 2p₁/₂ doublet. researchgate.net The binding energies of these core-level electrons are sensitive to the oxidation state and local chemical environment of the atom. diva-portal.org

For zinc compounds, the binding energy shifts in the primary Zn 2p region are often small (typically 1021-1023 eV for the Zn 2p₃/₂ peak), which can make chemical state differentiation challenging with this peak alone. thermofisher.com Therefore, analysis of the X-ray induced Zn LMM Auger peaks, which exhibit larger chemical shifts, is often recommended to aid in the assignment of the zinc chemistry. thermofisher.com The binding energy of the Zn 3p doublets (3p₃/₂ and 3p₁/₂) have been observed at approximately 87.9 eV and 90.6 eV, respectively, in zinc-containing oxides. researchgate.net

Microscopy and Morphological Analysis

Microscopy techniques are essential for visualizing the physical form of this compound, from its macroscopic crystal structure to its nanoscale features. This morphological analysis is critical for understanding its physical properties and performance in various applications.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the analysis of this compound, SEM reveals details about its crystal shape, size, and aggregation. Studies have shown that hydrothermally synthesized this compound can exhibit a rod-like crystal morphology. jetir.orgjournalspub.info Other investigations have observed crystal agglomeration with smooth surfaces. journalspub.info

The morphology of zinc-containing materials derived from this compound precursors is also extensively studied using SEM. For instance, zinc coatings electrodeposited from chloride-based solutions without additives show porous layers composed of hexagonal crystals. researchgate.net When used as a precursor for zinc oxide films, the concentration of this compound can influence the resulting morphology, leading to structures ranging from dense films to well-shaped hexagonal rods. researchgate.net SEM is also a primary tool for examining the dispersion and interfacial characteristics of ZnCl₂ within composite materials. mdpi.com

Transmission Electron Microscopy (TEM) is used to obtain even higher resolution images than SEM, allowing for the visualization of nanoscale structural details, including particle size, shape, and crystal lattice.

TEM analysis of materials prepared through methods involving this compound reveals intricate structural information. For example, one study visualized this compound particles as hexagonal in shape with sizes ranging from 3.22 nm to 15.30 nm. journalspub.info In the synthesis of nanomaterials where this compound is a precursor, TEM is crucial for characterizing the resulting nanostructures. It has been used to observe the morphology of ZnO nanorods and nanoparticles, providing precise measurements of their dimensions. chalcogen.ronih.gov This level of detail is critical for understanding structure-property relationships in nanomaterials.

Particle Size Distribution Analysis

Particle Size Distribution (PSD) analysis is crucial for understanding the physical properties of powdered this compound, which can influence its solubility, reactivity, and handling characteristics. Modern laser diffraction techniques are commonly used for this purpose. In one comprehensive study, the average particle size of a this compound sample was determined, with key statistical values indicating the size below which 10%, 50%, and 90% of the particles fall (d10, d50, and d90, respectively). nih.govnih.gov The analysis yielded a d10 value of 1.123 µm, a d50 of 3.025 µm, and a d90 of 6.712 µm. nih.govnih.gov The average surface area was calculated to be 2.71 m²/g. nih.govnih.gov Furthermore, the span and relative span values, which describe the width of the distribution, were found to be 5.849 µm and 1.93, respectively. nih.gov Another study investigating the effects of a specific consciousness energy healing treatment reported significant alterations in particle size, demonstrating the sensitivity of this analytical method. researchgate.net

Table 1: Particle Size Distribution Data for this compound

Parameter Value Reference
d10 1.123 µm nih.gov, nih.gov
d50 3.025 µm nih.gov, nih.gov
d90 6.712 µm nih.gov, nih.gov
Average Surface Area 2.71 m²/g nih.gov, nih.gov
Span 5.849 µm nih.gov

Thermal and Thermogravimetric Analysis

Thermal analysis techniques are fundamental in determining the behavior of this compound under the influence of heat. These methods identify phase transitions, thermal stability, and decomposition pathways.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com This technique is used to identify thermal events such as melting, crystallization, and glass transitions. torontech.comacs.org For this compound, DSC analysis reveals a distinct melting point. One study identified a melting temperature of 320 °C. acs.org A more detailed analysis showed a small endothermic event, corresponding to melting, at 308.10°C, with an associated latent heat of fusion (ΔH) of 28.52 J/g. nih.govjpionline.org This was followed by an exothermic reaction at 449.32°C, attributed to decomposition, with a ΔH of 66.10 J/g. nih.govjpionline.org Further research into the behavior of amorphous this compound identified a glass-transition temperature (Tg) of 112 °C and a recrystallization temperature (Tx) of 180 °C when scanned at a rate of 5 °C/min. acs.org

Table 2: Thermal Transitions of this compound by DSC

Thermal Event Temperature (°C) Enthalpy Change (ΔH) Reference
Glass Transition (Tg) 112 °C N/A acs.org
Recrystallization (Tx) 180 °C N/A acs.org
Melting (Endotherm) 308.10 °C 28.52 J/g nih.gov, jpionline.org
Melting Point 320 °C N/A acs.org

Thermogravimetric Analysis/Differential Thermogravimetric Analysis (TGA/DTG) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile. jpionline.org The derivative of the TGA curve, known as Differential Thermogravimetric Analysis (DTG), helps to pinpoint the temperatures of maximum weight loss. nih.gov Studies on this compound show that it begins to vaporize and partially oxidize to zinc oxide (ZnO) at temperatures above 400 °C. acs.orgresearchgate.net A detailed TGA revealed a two-step thermal degradation process. nih.govjpionline.org The first step involved a weight loss of 8.207%, while the second, and major, step showed a weight loss of 89.72%. nih.govnih.govjpionline.org The primary weight loss occurred in the temperature range of 309.30–564°C. jpionline.org The corresponding DTG analysis identified the maximum temperature (Tmax) of the primary decomposition peak at 508.21°C. nih.govnih.govjpionline.org

Table 3: TGA/DTG Decomposition Data for this compound

Parameter Value Reference
Degradation Step 1 Weight Loss 8.207% nih.gov, jpionline.org, nih.gov
Degradation Step 2 Weight Loss 89.72% nih.gov, jpionline.org, nih.gov
Onset Temperature (Tmax Peak) 357.36 °C nih.gov
Peak Temperature (Tmax) 508.21 °C nih.gov, jpionline.org, nih.gov

Electrochemical and Solution-Based Analytical Methods

Electrochemical techniques offer high sensitivity for studying surface phenomena and determining the concentration and speciation of zinc ions in solution.

Electrochemical Impedance Spectroscopy (EIS) for Surface Interaction Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrode surfaces and their interfaces with solutions. scielo.brmdpi.com By applying a small amplitude AC voltage over a range of frequencies, EIS can characterize processes like charge transfer, film formation, and corrosion. rsc.orgchemicalpapers.com In the context of zinc, EIS has been employed to study the interaction of volatile corrosion inhibitors with the zinc surface and to characterize the formation of protective layers. scielo.brresearchgate.net The data is often modeled using an equivalent electrical circuit to extract quantitative parameters. For instance, in a study of a modified zinc anode, EIS was used to determine the resistance and capacitance of the surface layer. rsc.org

Table 4: Example Equivalent Circuit Parameters from EIS Analysis of a Modified Zinc Anode

Parameter Description
Rs Solution resistance
Rct Charge transfer resistance
CPEdl Constant phase element for the electric double layer
Rf Film resistance of the surface layer (e.g., ZHS layer)
CPEf Constant phase element for the surface layer

Note: This table presents typical parameters from an equivalent circuit used to model EIS data for a zinc electrode with a surface film. rsc.org

Potentiometry and Voltammetric Techniques for Zinc Concentration and Speciation

Potentiometry and voltammetry are widely used electroanalytical methods for the determination of zinc ions, offering high sensitivity and the ability to perform speciation analysis. ukm.mybibliotekanauki.pl Potentiometry, which involves measuring the potential of an ion-selective electrode (ISE), can provide a Nernstian response over a wide range of zinc concentrations, with detection limits reported as low as 17 ppb. bibliotekanauki.pl

Voltammetric techniques, such as Anodic Stripping Voltammetry (ASV) and Polarography, are particularly favored for their low cost, high sensitivity, and ability to determine trace amounts of zinc. ukm.mybibliotekanauki.pl These methods involve a pre-concentration step where zinc is deposited onto an electrode, followed by a stripping step where the current is measured as the metal is re-oxidized. ukm.my One study on the simultaneous determination of lead and zinc by Adsorptive Cathodic Stripping Voltammetry established optimal analytical conditions for high sensitivity. ukm.my Techniques like Differential-Pulse Anodic Stripping Voltammetry (DPASV) have been successfully used for the simultaneous detection of Zn²⁺, Pb²⁺, and Cu²⁺ in water samples. nih.gov

Table 5: Optimal Conditions for Simultaneous Determination of Pb(II) and Zn(II) by Adsorptive Cathodic Stripping Voltammetry

Parameter Optimal Condition Reference
pH 10.0 ukm.my
Complexing Agent Dopamine (1.0×10⁻⁴ M) ukm.my
Accumulation Potential 0.0 V (vs. Ag/AgCl) ukm.my
Accumulation Time 10 s ukm.my
Scan Rate 10 mV/s ukm.my

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Quantification

Advanced analytical techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are pivotal for the precise elemental quantification of zinc in various matrices. These methods offer high sensitivity and selectivity, making them suitable for trace-level analysis.

Atomic Absorption Spectrometry (AAS) measures the absorption of optical radiation by free atoms in the gaseous state. For zinc analysis, the sample is typically atomized in a flame or a graphite (B72142) furnace. While flame AAS is less prone to interference for zinc, the furnace method can be affected by the presence of chloride ions, which can form volatile this compound and lead to decreased sensitivity. shimadzu.com The interference from chloride can be significant, especially when using a carbon-filament atomizer, but is less of an issue with a graphite-furnace atomizer due to the removal of chloride as hydrogen chloride. nih.gov To counter this interference, matrix modifiers like aqueous ammonia (B1221849) solution or silver nitrate (B79036) can be employed. nih.gov Spectroscopic interference from elements like copper and iron can also occur due to their proximity to zinc's measurement wavelength (213.856 nm). shimadzu.com

Key Parameters for AAS Analysis of Zinc:

ParameterFlame AASGraphite Furnace AAS
Atomization Air-acetylene flameHigh-temperature ramping
Wavelength 213.8 nm213.8 nm
Interferences Relatively resistant to interference. shimadzu.comSusceptible to chloride interference, leading to ZnCl₂ formation and signal depression. shimadzu.comnih.gov Spectral interference from Cu and Fe. shimadzu.com
Mitigation Not generally required for common matrices.Use of matrix modifiers (e.g., aqueous ammonia, silver nitrate). nih.gov Zeeman background correction. rsc.org
Applicability Water and water-suspended sediment (10-500 µg/L). usgs.govLow ionic-strength water and precipitation (0.5-40 µg/L). nemi.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) utilizes an inductively coupled plasma to ionize the sample. The ions are then separated and quantified by a mass spectrometer based on their mass-to-charge ratio. ICP-MS provides exceptional sensitivity, with the ability to detect zinc at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no This makes it ideal for a wide range of applications, including pharmaceuticals and environmental monitoring. vitas.no

Sample preparation for ICP-MS is relatively straightforward, often involving dilution with dilute acids like nitric acid. nih.gov While ICP-MS is a powerful technique for multi-element analysis, it is susceptible to isobaric interferences (from ions of similar mass) and matrix effects. nih.govepa.gov For instance, the use of hydrochloric acid can introduce molecular-ion interferences. epa.gov Flow injection isotope dilution ICP-MS has been successfully used for the determination of trace amounts of zinc in water samples, employing a matrix separation and preconcentration system to remove interfering ions like Mg, Ca, and Cl. rsc.org

Comparison of AAS and ICP-MS for Zinc Quantification:

FeatureAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures absorption of light by free atoms.Measures mass-to-charge ratio of ionized atoms.
Sensitivity µg/L (ppb) range. usgs.govnemi.govng/L (ppt) to µg/L (ppb) range. vitas.norsc.org
Throughput Single-element analysis.Multi-element capability. nih.gov
Common Interferences Chemical (e.g., chloride) and spectral. shimadzu.comnih.govIsobaric and polyatomic interferences, matrix effects. nih.govepa.gov
Cost Generally lower. nih.govHigher initial investment. nih.gov

Advanced Titration Methods for this compound Content in Complex Mixtures

Titrimetric methods remain a fundamental approach for the determination of this compound concentration, particularly in more concentrated solutions and complex industrial mixtures. Advanced titration techniques, including potentiometric and complexometric titrations, offer enhanced accuracy and the ability to analyze this compound in the presence of interfering substances.

Potentiometric Titration involves monitoring the change in the electrochemical potential of a solution as a titrant is added. This method is advantageous as it does not require a visual indicator. For this compound analysis, a zinc-responsive electrode can be used to follow the titration. Research has shown that in aqueous solutions, the formation of various zinc-chloride complexes (ZnCln²⁻ⁿ) can be studied using potentiometric titrations. murdoch.edu.aupublish.csiro.au The stability and formation of these complexes are significantly influenced by the solvent composition, with higher-order complexes being more prominent in acetonitrile-rich aqueous solutions. murdoch.edu.aupublish.csiro.au Mathematical modeling of potentiometric titration data of this compound with sodium hydroxide (B78521) has been used to identify various polynuclear structures and soluble phases, allowing for the calculation of instability constants of complex forms. researchgate.net

Complexometric Titration is a type of volumetric analysis where the formation of a colored complex indicates the endpoint. Ethylenediaminetetraacetic acid (EDTA) is a common titrant that forms a stable, 1:1 complex with zinc ions. titrations.info

Zn²⁺ + EDTA⁴⁻ → [Zn(EDTA)]²⁻

The endpoint is typically detected using a metal-ion indicator, such as Eriochrome Black T, which changes color when it is displaced from the zinc ion by EDTA. titrations.info This titration is usually performed in a buffered solution at approximately pH 10. titrations.info

In complex mixtures, such as acidic galvanizing solutions, masking agents may be necessary to prevent interference from other metal ions. For instance, a method has been developed using a special reagent containing ammonium (B1175870) fluoride (B91410) and potassium dihydrogen phosphate (B84403) to mask interfering ions before titrating with EDTA. google.com Another approach for analyzing hot-dip galvanizing solutions involves titrating the total amount of ferrous and zinc ions with EDTA and then using a separate method to determine the ferrous ion content, with the zinc content calculated by difference. google.com

Key Aspects of Advanced Titration Methods for this compound:

Titration MethodPrincipleEndpoint DetectionKey Considerations for Complex Mixtures
Potentiometric Titration Measurement of potential change at a zinc-selective electrode. publish.csiro.auInflection point of the titration curve. researchgate.netCan be used to study complex formation in various solvent systems. murdoch.edu.aupublish.csiro.au Allows for analysis in colored or turbid solutions.
Complexometric Titration Formation of a stable complex between zinc and a chelating agent (e.g., EDTA). titrations.infoColor change of a metal-ion indicator (e.g., Eriochrome Black T). titrations.infoRequires masking agents (e.g., thiophosphoric acid, ammonium fluoride) to eliminate interference from other metal ions. google.comgoogle.com pH control is crucial for the stability of the complex and indicator function. titrations.info

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Zinc Chloride Research

The confluence of artificial intelligence (AI) and machine learning (ML) with chemistry is opening new frontiers for understanding and utilizing this compound. bnl.govthecooldown.com These computational tools are being leveraged to accelerate discovery and optimize processes in ways previously unimaginable. researchgate.netchemrxiv.org

Catalyst and Materials Design: AI and ML algorithms can analyze vast datasets to identify hidden patterns and relationships between synthesis parameters and material performance. acs.orgscribd.com This data-driven approach helps in designing new catalysts and materials with desired properties. For example, ML can guide the optimization of zinc-based catalysts by identifying key factors that influence their activity and selectivity in complex reactions. acs.org By analyzing experimental data, ML can uncover non-intuitive relationships, such as the critical role of pyrolysis time in the synthesis of nitrogen-doped carbon catalysts, leading to new mechanisms for catalyst design. acs.org

Novel Catalytic Systems and Sustainable Chemical Transformations

This compound's role as a potent Lewis acid catalyst continues to be a major area of research, with a strong emphasis on green and sustainable chemistry. rsc.orgrsc.org

Biomass Conversion: A significant research thrust is the use of this compound to convert lignocellulosic biomass into valuable chemicals and biofuels. bohrium.comnih.gov Studies have shown that concentrated aqueous solutions of ZnCl₂ can selectively depolymerize lignin (B12514952) under relatively mild conditions (120–200 °C) by cleaving C–O–C bonds. rsc.org This process yields valuable aromatic monomers. rsc.org Furthermore, a two-step process using different concentrations of this compound solution has been developed to efficiently degrade corncob into xylose and glucose with high selectivity and yields. bohrium.comnih.gov This provides a sustainable route to obtaining platform chemicals from agricultural waste. nih.govacs.org

Green Catalysis: Researchers are exploring ZnCl₂ in novel catalytic systems like deep eutectic solvents (DESs). rsc.org A DES composed of this compound and ethylene (B1197577) glycol has been shown to be an effective, recyclable catalyst for arylation reactions, offering a cost-effective and environmentally friendly alternative to expensive palladium catalysts. rsc.org Additionally, ZnCl₂-catalyzed Grignard additions to aromatic nitriles are being developed to produce ketones and amines under mild conditions, showcasing the versatility of zinc-based catalytic systems. rsc.org The use of ZnCl₂ supported on materials like multi-walled carbon nanotubes (MWCNTs) is also being investigated to create reusable, heterogeneous catalysts for reactions like the acylation of phenolic compounds. tandfonline.com

Advanced Materials Design and Engineering Utilizing this compound

This compound is a key ingredient in the synthesis of a wide array of advanced materials, primarily due to its properties as a dehydrating agent, pore-forming agent (porogen), and template. mdpi.comrsc.orgrsc.orgresearchgate.net

Porous Carbons and Nanomaterials: One of the most prominent applications is in the chemical activation of biomass or synthetic polymers to produce highly porous carbons. mdpi.comresearchgate.net ZnCl₂ acts as a dehydrating agent and template, leading to materials with high surface areas and well-developed microporosity. researchgate.net The ratio of ZnCl₂ to the precursor material is a critical parameter that determines the final pore structure and surface area of the carbon. mdpi.com These materials are highly sought after for applications in gas storage, supercapacitors, and catalysis. mdpi.com

Template-Directed Synthesis: ZnCl₂ is also used as a template or co-agent in the synthesis of other nanostructured materials. For instance, a deep eutectic solvent of choline (B1196258) chloride and this compound can act as a green template for the sol-gel synthesis of mesoporous titania with controlled particle size and high surface area for photocatalysis. rsc.orgrsc.orgresearchgate.net In another approach, ZnCl₂ is used as a precursor in the shape-selective synthesis of various ZnO nanostructures, such as nanorods and flower-like assemblies, by simply varying reactant concentrations. semi.ac.cn Furthermore, polymer-in-salt solid electrolytes composed of polyacrylonitrile (B21495) and a high concentration of this compound are being designed for high-performance, flexible zinc batteries. nih.gov

Table 1: Examples of Advanced Materials Synthesized Using this compound
MaterialSynthesis Role of ZnCl₂Key PropertiesPotential ApplicationReference
Ultramicroporous CarbonActivating AgentHigh microporosity, High surface area (~1260 m²/g)Hydrogen Storage mdpi.com
Mesoporous Titania (TiO₂)Green Template (with Choline Chloride)Anatase phase, ~13 nm particle size, 75.1 m²/g surface areaPhotocatalysis rsc.org
ZnO NanostructuresPrecursorShape-selective (nanorods, flowers)Optoelectronics semi.ac.cn
Polymer-in-Salt ElectrolyteActive Salt ComponentHigh ionic conductivity, High Zn²⁺ transference number (~0.93)Flexible Zinc Batteries nih.gov
N-Doped Carbon ElectrocatalystsMediating Agent/TemplateHierarchical porous structureOxygen Reduction Reaction mdpi.com

Deepening Understanding of Biological Mechanisms at the Molecular Level

While the broader biological roles of zinc are well-known, future research is focusing on the specific molecular mechanisms through which this compound exerts its effects. nih.govdrugbank.com This involves studying its interactions with biomolecules and its influence on cellular pathways. nih.govphysiology.org

Cellular and Genetic Regulation: Studies using human keratinocyte cell lines show that non-cytotoxic concentrations of ZnCl₂ can upregulate the expression of genes related to antioxidant defense (e.g., SOD1, CAT, GPX1) and glycoprotein (B1211001) synthesis. nih.gov This suggests a role for zinc ions in regenerative medicine and wound healing applications by modulating specific genetic pathways. nih.gov Zinc ions are known to be critical for the function of thousands of transcription factors that regulate gene expression. nih.gov

Protein Conformation and Aggregation: At the molecular level, zinc ions can influence the structure and aggregation of proteins. All-atom molecular dynamics simulations are being used to explore how this compound affects the conformation of protein monomers, such as the tau protein implicated in Alzheimer's disease. nih.gov These simulations indicate that zinc ions can increase the β-sheet content, leading to a more compact and stable structure that may promote protein aggregation. nih.gov Understanding these fundamental interactions is crucial for elucidating the role of metal ions in neurodegenerative diseases.

Methodological Advancements in Characterization and Computational Modeling

Progress in understanding this compound is intrinsically linked to advancements in analytical and computational techniques. anl.govacs.orgnih.gov

Advanced Spectroscopy and In Situ Characterization: Techniques like Raman spectroscopy are being used for in situ studies to monitor processes in real-time. acs.orgnih.govresearchgate.net For example, in situ Raman has been employed to characterize the formation and stability of zinc corrosion products in the presence of chlorides, providing direct insight into corrosion mechanisms. researchgate.netosti.gov

Computational Chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are indispensable tools for probing the structure and dynamics of this compound at the atomic level. researchgate.netmdpi.commdpi.com MD simulations are used to study the solvation of zinc ions in aqueous solutions, revealing how the coordination structure changes with concentration. anl.govacs.orgnih.gov These studies show a transition from hydrated zinc ions like [Zn(H₂O)₆]²⁺ to chloro-complexes such as [ZnCl₂(H₂O)₄] as the concentration of ZnCl₂ increases. acs.orgnih.gov DFT calculations are used to analyze intermolecular interactions in ZnCl₂-containing systems, such as deep eutectic solvents, and to interpret experimental spectra, providing a deeper understanding of their structure and properties. mdpi.commdpi.comresearchgate.net These computational methods, especially when combined with experimental data, provide a powerful, synergistic approach to elucidating the complex chemistry of this compound. acs.orgnih.gov


Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity zinc chloride, and how can hydrolysis-induced impurities be mitigated?

  • This compound is synthesized via direct reaction of zinc metal with hydrochloric acid (Zn + 2HCl → ZnCl2+H2\text{Zn + 2HCl → ZnCl}_2 + \text{H}_2) or chlorine gas (Zn + Cl2ZnCl2\text{Zn + Cl}_2 → \text{ZnCl}_2) under controlled conditions. Hydrolysis, which introduces oxychloride impurities, can be minimized by using anhydrous reagents, inert atmospheres, and recrystallization from hot dioxane or treatment with thionyl chloride to remove water .

Q. Which spectroscopic and analytical techniques are most effective for assessing this compound purity, and what key indicators should researchers prioritize?

  • Purity can be validated using X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for structural confirmation, and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. The National Institute of Standards and Technology (NIST) provides reference data (e.g., CAS 7646-85-7) for cross-verification of physical properties like hygroscopicity and melting point .

Q. How does the acidic nature of aqueous this compound solutions influence its role in organic synthesis or catalytic applications?

  • Aqueous ZnCl2_2 solutions (pH ~1 for 6 M) act as Lewis acid catalysts, facilitating Friedel-Crafts alkylation and acylations. Researchers must account for pH-dependent reactivity by buffering systems or co-solvents to stabilize intermediates. For example, partial neutralization forms basic chlorides (e.g., Zn(OH)Cl), which can alter reaction pathways .

Advanced Research Questions

Q. What methodologies resolve contradictions in mass transfer efficiency during zinc recovery from chloride solutions using solvent extraction columns?

  • The Forward Mixing Model (FMM) effectively predicts mass transfer coefficients in Modified Rotating Disc Contactor (MRDC) columns. Studies show 98.85% extraction efficiency at 410 rpm rotor speed, with validation through axial dispersion and backflow analysis. Discrepancies arise from varying inlet flow rates; systematic parameter optimization (rotor speed, phase ratios) is critical .

Q. How should experimental controls be designed to isolate this compound’s effects in biomolecular oxidative stress studies?

  • In hepatorenal toxicity models, control groups should include baseline oxidative stress markers (e.g., malondialdehyde for lipid peroxidation) and co-treatment with antioxidants (e.g., zinc oxide nanoparticles) to differentiate ZnCl2_2-specific effects from general metal-induced stress. Dose-response curves and time-course analyses are essential to identify thresholds for cellular damage .

Q. What computational strategies optimize reaction parameters for this compound’s role in silicon tetrachloride reduction processes?

  • Thermodynamic modeling of the Zn/SiCl4_4 fluidized bed system (e.g., Gibbs free energy minimization) identifies optimal temperatures (1050–1300°C) and zinc feed rates. Experimental validation achieved 97.7% silicon recovery efficiency, with scale-up requiring CFD simulations to predict deposition rates and wall adhesion effects .

Methodological Best Practices

  • Reproducibility : Follow Beilstein Journal guidelines for experimental sections: detail synthesis protocols, impurity profiles, and characterization data. Use supplemental files for extensive datasets (e.g., >5 compounds) .
  • Data Validation : Cross-reference physical properties (e.g., solubility, melting point) with NIST Chemistry WebBook to ensure consistency .
  • Conflict Resolution : Address contradictory findings (e.g., hydrolysis vs. purity) by documenting environmental controls (humidity, temperature) and validation via multiple analytical techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.